Product packaging for ERK1/2 inhibitor 1(Cat. No.:CAS No. 2095719-90-5)

ERK1/2 inhibitor 1

Cat. No.: B2407053
CAS No.: 2095719-90-5
M. Wt: 550.06
InChI Key: XHOJEECXVUMYMF-IQGLISFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the RAS/RAF/MEK/ERK Cascade in Cellular Regulation

The ERK1/2 signaling pathway, often referred to as the RAS/RAF/MEK/ERK cascade, is a highly conserved chain of protein kinases. wikipedia.org The process is typically initiated by the binding of extracellular signals, such as growth factors, to receptor tyrosine kinases on the cell surface. wikipedia.orgresearchgate.net This event triggers the activation of the small GTPase RAS, which in turn recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF/Raf-1). researchgate.netspandidos-publications.com Activated RAF then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK kinases). wikipedia.org As the only known substrates of MEK1/2, ERK1 and ERK2 are subsequently phosphorylated and activated. sinobiological.comspandidos-publications.com

Once activated, ERK1/2 can phosphorylate a vast array of over 160 substrates located in both the cytoplasm and the nucleus. sinobiological.com In the nucleus, activated ERK1/2 can modulate the activity of various transcription factors, such as Elk-1, c-Fos, and c-Myc, thereby regulating the expression of genes crucial for cell cycle progression and other cellular responses. researchgate.netaging-us.com The pathway is also subject to negative feedback mechanisms, where activated ERK1/2 can inhibit upstream components like RAF and MEK, ensuring a tightly controlled signaling output. frontiersin.org

Rationale for Targeting ERK1/2 in Pathological Conditions

Dysregulation of the RAS/RAF/MEK/ERK pathway is a frequent event in a wide range of human diseases, most notably cancer. aacrjournals.orgaacrjournals.org Activating mutations in key components of this cascade, such as RAS and BRAF, are found in a significant percentage of all human cancers, leading to constitutive pathway activation and uncontrolled cell proliferation and survival. aacrjournals.orgimrpress.com For instance, mutations in RAS family members are present in approximately 30% of all human cancers, while activating BRAF mutations are common in melanoma, colorectal cancer, and thyroid cancer. aacrjournals.org

Given its central role as the final kinase in this linear cascade, targeting ERK1/2 presents a logical therapeutic strategy. nih.gov Inhibition of ERK1/2 can effectively block the downstream signaling output, even in the presence of upstream mutations that render RAF and MEK inhibitors ineffective. nih.govresearchgate.net Furthermore, resistance to RAF and MEK inhibitors often arises through mechanisms that reactivate ERK signaling, making ERK1/2 a critical target to overcome or prevent acquired drug resistance. aacrjournals.orgaacrjournals.org Beyond cancer, aberrant ERK1/2 signaling has been implicated in other pathological conditions, including neurodegenerative diseases, inflammatory disorders, and diabetes, highlighting the broad therapeutic potential of ERK1/2 inhibitors. pnas.orgnih.govfrontiersin.org

Significance of ERK1/2 Inhibitor 1 as a Research Compound

This compound, also identified as Compound 27 in some literature, is a potent and orally bioavailable inhibitor of ERK1 and ERK2. medchemexpress.com This compound has demonstrated significant utility as a research tool for investigating the biological functions of the ERK1/2 pathway and for validating ERK1/2 as a therapeutic target.

This compound exhibits potent inhibitory activity against both ERK1 and ERK2, with reported IC50 values of 3.0 nM for ERK2 and 60% inhibition of ERK1 at a 1 nM concentration. medchemexpress.com Its efficacy has been demonstrated in cellular assays, where it shows excellent antiproliferative potency in cancer cell lines such as A375 (melanoma) and Colo205 (colon cancer), with IC50 values of 4.9 nM and 7.5 nM, respectively. medchemexpress.com

The development and characterization of specific and potent inhibitors like this compound are crucial for advancing our understanding of the intricate roles of ERK1/2 signaling in both normal physiology and disease states. These compounds allow for the precise dissection of pathway-dependent cellular processes and provide a basis for the development of novel therapeutic agents.

Research Findings on this compound

PropertyValueCell LineReference
ERK1 Inhibition 60% at 1 nM- medchemexpress.com
ERK2 IC50 3.0 nM- medchemexpress.com
Antiproliferative IC50 4.9 nMA375 medchemexpress.com
Antiproliferative IC50 7.5 nMColo205 medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32ClN5O4 B2407053 ERK1/2 inhibitor 1 CAS No. 2095719-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[5-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-3-oxo-1H-isoindol-2-yl]-N-[(1S)-2-hydroxy-1-(3-methylphenyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32ClN5O4/c1-17-4-3-5-19(12-17)25(16-36)33-27(37)18(2)35-15-21-7-6-20(13-23(21)28(35)38)26-24(30)14-31-29(34-26)32-22-8-10-39-11-9-22/h3-7,12-14,18,22,25,36H,8-11,15-16H2,1-2H3,(H,33,37)(H,31,32,34)/t18-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOJEECXVUMYMF-IQGLISFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CO)NC(=O)C(C)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](CO)NC(=O)[C@@H](C)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action of Erk1/2 Inhibitor 1

Downstream Signaling Pathway Modulation by ERK1/2 Inhibition

The inhibition of ERK1/2 activation and nuclear translocation has profound effects on downstream signaling, altering gene expression programs and creating crosstalk with other major signaling pathways.

Once in the nucleus, activated ERK1/2 phosphorylates a host of transcription factors to drive gene expression programs related to cell proliferation, survival, and differentiation. spandidos-publications.com Key targets include ELK-1, c-Fos, and c-Myc. spandidos-publications.combiologists.commolbiolcell.org By preventing the nuclear entry of ERK1/2, dual-mechanism inhibitors cause a more durable and enhanced suppression of ERK1/2-dependent gene expression compared to catalytic inhibitors. aacrjournals.org This blockade prevents the activation of transcription factors like ELK-1, which is involved in inducing immediate-early genes such as c-Fos. molbiolcell.org Similarly, the regulation of cyclin D1 transcription, which is controlled by the Fos and Myc families of proteins, is also inhibited. spandidos-publications.com

Inhibiting a central signaling node like ERK1/2 can trigger adaptive responses and crosstalk with other pathways.

PI3K/Akt Pathway : A functional link exists between the PI3K/Akt and ERK1/2 pathways. The phosphoprotein PEA-15, a substrate of the kinase Akt, can bind to ERK1/2 and prevent its nuclear translocation. molbiolcell.org Overexpression of Akt can therefore inhibit ERK-dependent proliferation by sequestering ERK1/2 in the cytoplasm via PEA-15. molbiolcell.org This suggests that the cellular context of PI3K/Akt activity can influence the ultimate outcome of ERK1/2 inhibition.

p38 MAPK and ERK5 Pathways : Resistance to ERK1/2 pathway inhibitors can arise from the activation of parallel MAPK pathways. frontiersin.org Studies have shown that cells made resistant to a combination of BRAF and ERK1/2 inhibitors (like SCH772984) exhibit increased phosphorylation and activation of ERK5. frontiersin.org This activation of the MEK5-ERK5 pathway appears to be a compensatory survival mechanism, creating a dependency that can be targeted with MEK5 inhibitors. frontiersin.org This crosstalk is often driven by the relief of negative feedback loops, leading to the activation of receptor tyrosine kinases (RTKs) that can signal through pathways other than the intended target. frontiersin.org

Hippo/YAP Pathway : While direct evidence for crosstalk with ERK1/2 inhibitor 1 is emerging, the Hippo pathway effector YAP is known to be regulated by the MAPK pathway in some contexts, representing a potential area of signaling interplay following therapeutic intervention.

Disruption of Intrinsic Negative Feedback Loops and Pathway Reactivation Dynamics

The extracellular signal-regulated kinase (ERK)1/2 signaling pathway is governed by a complex network of regulatory interactions, including several intrinsic negative feedback loops. mdpi.comaacrjournals.org These feedback mechanisms are crucial for modulating the duration and magnitude of signaling, ensuring pathway homeostasis. mdpi.com However, the therapeutic application of ERK1/2 inhibitors paradoxically disrupts these critical control systems, leading to a phenomenon known as pathway reactivation, which can limit their therapeutic efficacy. frontiersin.orgnih.gov

Activated ERK1/2 kinases directly phosphorylate and inhibit multiple upstream components of the MAPK cascade. mdpi.comfrontiersin.org This includes the inhibitory phosphorylation of RAF kinases (ARAF, BRAF, CRAF), the guanine (B1146940) nucleotide exchange factor Son of sevenless (SOS), and various receptor tyrosine kinases (RTKs). frontiersin.orgnih.govspandidos-publications.com By suppressing these activators, ERK1/2 effectively dampens its own activation signal in a classic negative feedback loop. core.ac.uk When an ERK1/2 inhibitor is introduced, it blocks the kinase activity of ERK1/2, thereby preventing the phosphorylation of these upstream elements. news-medical.net The loss of this inhibitory brake leads to the disinhibition and subsequent hyperactivation of components like RAF and MEK1/2. nih.govcore.ac.uk This rapid rebound in upstream activity can partially restore ERK1/2 signaling despite the presence of the inhibitor, a process often termed adaptive resistance. frontiersin.org

In addition to direct phosphorylation, ERK1/2 controls slower-acting, long-term negative feedback through the transcriptional upregulation of pathway inhibitors. mdpi.comcore.ac.uk Activated ERK1/2 promotes the expression of dual-specificity phosphatases (DUSPs) and Sprouty (SPRY) proteins. aacrjournals.orgcore.ac.uk DUSPs, such as DUSP5 and DUSP6, directly dephosphorylate and inactivate ERK1/2, while SPRY proteins inhibit signaling at the level of RTKs and RAF. mdpi.comcore.ac.uk Inhibition of ERK1/2 activity blocks the de novo synthesis of these negative regulators, further contributing to the potential for pathway rebound. aacrjournals.org

The dynamic consequence of this feedback relief is a paradoxical increase in the phosphorylation of ERK1/2 itself. Research on the ERK1/2 inhibitor ulixertinib (B1684335) (BVD-523) has shown that while the drug effectively inhibits the phosphorylation of downstream substrates like RSK, it leads to an accumulation of phosphorylated, active-state ERK1/2. researchgate.net This occurs because the inhibitor binds to and traps ERK1/2, but the upstream kinases (MEK1/2), now hyperactivated due to feedback relief, continue to phosphorylate it. researchgate.net This highlights the complex dynamics where the direct target is inhibited, but upstream pathway flux is significantly increased.

These reactivation dynamics are a central challenge in MAPK-targeted cancer therapy. The relief of negative feedback upon inhibition of a downstream node like ERK1/2 is a primary mechanism of innate resistance to therapy. aacrjournals.orgbiomed-valley.com Consequently, direct inhibition of ERK1/2 is often considered a strategy to overcome resistance to upstream inhibitors (RAFi/MEKi) where pathway reactivation is the driver of resistance. acs.orgnih.gov

Research Findings on Feedback Disruption

The table below summarizes key research findings related to the disruption of negative feedback loops by ERK1/2 inhibitors.

Inhibitor Class/ExampleFindingConsequenceReference
General ERK1/2 Inhibitors Inhibition of ERK1/2 prevents feedback phosphorylation of RAF, MEK, and SOS.Loss of feedback leads to hyperactivation of upstream kinases (RAF, MEK). frontiersin.orgnih.govcore.ac.uk
General ERK1/2 Inhibitors Blocks the ERK-dependent expression of DUSP and SPRY proteins.Reduces the pool of inducible phosphatases and inhibitors, weakening long-term signal attenuation. aacrjournals.orgcore.ac.uk
Ulixertinib (BVD-523) Inhibits phosphorylation of downstream substrates (e.g., RSK).Despite inhibiting downstream signaling, the phosphorylation of ERK1/2 itself increases due to upstream pathway rebound. researchgate.net
SCH772984 Sustained inhibition of the ERK pathway confirmed in wash-out experiments.Prolonged target engagement can overcome transient reactivation signals. nih.gov

Summary of Key Negative Feedback Loops Disrupted by ERK1/2 Inhibition

The following table details the primary negative feedback mechanisms within the MAPK pathway that are affected by ERK1/2 inhibitors.

Feedback TargetMechanism of Regulation by ERK1/2Outcome of Disruption by ERK1/2 InhibitorReference
RAF Kinases Direct inhibitory phosphorylation.Relief of inhibition, leading to RAF hyperactivation. mdpi.comfrontiersin.org
SOS (Guanine Nucleotide Exchange Factor) Direct inhibitory phosphorylation, disrupting its association with Grb2.Enhanced SOS activity and RAS activation. frontiersin.orgnih.gov
Receptor Tyrosine Kinases (RTKs) Direct inhibitory phosphorylation (e.g., EGFR at T669).Increased RTK signaling and upstream pathway input. frontiersin.orgspandidos-publications.com
DUSPs (Dual-Specificity Phosphatases) Transcriptional upregulation (e.g., DUSP1, DUSP5, DUSP6).Decreased expression of phosphatases, preventing dephosphorylation and inactivation of MAPKs. mdpi.comcore.ac.uk
SPRY (Sprouty) Proteins Transcriptional upregulation.Decreased expression of SPRY, leading to disinhibition of RTK and RAF signaling. aacrjournals.orgcore.ac.uk

Cellular and Molecular Effects of Erk1/2 Inhibitor 1

Impact on Fundamental Cellular Processes

The targeted inhibition of the ERK1/2 signaling pathway precipitates significant changes in core cellular activities, including proliferation, differentiation, survival, and senescence. These effects underscore the central role of ERK1/2 in maintaining cellular homeostasis and determining cell fate in response to various stimuli.

Inhibition of ERK1/2 is a potent modulator of cell proliferation and growth. nih.gov The ERK1/2 pathway is a central regulator of the cell cycle, and its disruption typically leads to a cytostatic effect, characterized by cell cycle arrest, rather than immediate cell death. babraham.ac.uk Tumor cells with mutations in the RAS or BRAF genes are often "addicted" to the resulting deregulated ERK1/2 signaling for their proliferation. babraham.ac.uk Consequently, inhibitors of this pathway are effective at halting the growth of such cancer cells. babraham.ac.uk

For instance, ERK1/2 inhibitor 1 has demonstrated potent anti-proliferative activity in various cancer cell lines. medchemexpress.com Research has shown that this inhibitor can significantly reduce cell viability in human A-375 melanoma cells and COLO 205 colorectal cancer cells. medchemexpress.com The mechanism behind this involves the disruption of signals that drive cell cycle progression. spandidos-publications.com ERK1/2 is known to be involved in both the G1/S and G2/M transitions of the cell cycle. spandidos-publications.com By inhibiting ERK1/2, these transitions are impeded, leading to an accumulation of cells in the G1 or G2/M phase and a halt in proliferation. nih.gov

The following table summarizes the anti-proliferative activity of this compound in specific cell lines:

Cell LineCancer TypeIC50 (nM)Assay Details
A-375Human Melanoma4.9Reduction in cell viability after 96 hours, measured by alamarBlue assay. medchemexpress.com
COLO 205Human Colorectal Adenocarcinoma7.5Reduction in cell viability after 96 hours, measured by alamarBlue assay. medchemexpress.com

IC50 represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

The ERK1/2 signaling pathway plays a crucial role in regulating cell differentiation, and its influence can be either to promote or inhibit this process depending on the cellular context. nih.govimrpress.com Inhibition of ERK1/2 can therefore significantly alter the differentiation trajectory of various cell types, particularly stem cells.

In the context of neural stem cells (NSCs), inactivation of ERK1/2 has been shown to promote neuronal differentiation. nih.gov Studies using the ERK1/2 inhibitor U0126 demonstrated that blocking this pathway in NSCs leads to a significant increase in the formation of neurons while simultaneously inhibiting NSC proliferation. nih.gov This suggests that sustained ERK1/2 activity is necessary to maintain the undifferentiated, proliferative state of NSCs, and its inhibition pushes these cells towards a neuronal fate. nih.gov The effect of ERK1/2 on NSC differentiation is mediated by cell-cycle regulators such as cyclin-dependent kinase 2 (Cdk2), Cyclin D1, and Hes1. nih.gov

Conversely, in other developmental processes, ERK1/2 activation is essential for proper differentiation. The pathway is known to regulate pluripotency transcription factors, highlighting its complex and context-dependent role in cell fate decisions. nih.gov

The ERK1/2 pathway is a key regulator of cell survival and apoptosis, with its inhibition often tipping the balance towards programmed cell death. nih.govspandidos-publications.com While ERK1/2 signaling generally promotes cell survival, its blockade can sensitize cells, particularly cancer cells, to apoptotic stimuli. babraham.ac.ukspandidos-publications.com

Inhibition of ERK1/2 signaling has been shown to increase the expression of pro-apoptotic BCL2 family proteins. babraham.ac.uk For example, ERK1/2 activation normally represses the expression of the pro-apoptotic protein BIM. babraham.ac.uk Consequently, pharmacological inhibition of ERK1/2 leads to an induction of BIM expression. babraham.ac.uk Furthermore, ERK1/2 can promote the degradation of the transcription factor FOXO3a, which is responsible for the transcription of pro-apoptotic genes like BIM and PUMA. babraham.ac.uknih.gov Inhibition of ERK1/2, therefore, stabilizes FOXO3a, leading to increased expression of these apoptotic mediators. nih.gov

While ERK1/2 inhibition promotes the expression of pro-apoptotic factors, it often results in minimal apoptosis on its own, instead causing a G1 cell cycle arrest. babraham.ac.uk However, this "priming" of the apoptotic machinery can be exploited therapeutically. Combining ERK1/2 inhibitors with inhibitors of pro-survival BCL2 proteins has been shown to be synthetically lethal for tumor cells addicted to ERK1/2 signaling, transforming the cytostatic response into a robust apoptotic one. babraham.ac.uk

Research has also indicated that under certain conditions of extensive DNA damage, ERK activation can actually promote apoptosis. nih.gov However, the more common role of ERK1/2 is anti-apoptotic, and its inhibition generally enhances cell death pathways. spandidos-publications.commdpi.com

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors. oncotarget.com The ERK1/2 pathway plays a complex and often contradictory role in this process. spandidos-publications.com In some contexts, sustained ERK1/2 activation is a driver of senescence, while in others, its inhibition can induce a senescent-like state. frontiersin.orgnih.gov

For example, strong and constitutive activation of MEK1, an upstream activator of ERK1/2, can promote cellular senescence in non-immortalized intestinal epithelial cells. nih.gov Conversely, treating embryos with the ERK1/2 inhibitor U0126 has been shown to prevent cellular senescence in the apical ectodermal ridge, a transient structure crucial for proper development. frontiersin.org

In melanoma cells, both genetic and pharmacological inhibition of a related kinase, ERK5, has been shown to induce cellular senescence, characterized by increased activity of senescence-associated β-galactosidase and elevated expression of the cell cycle inhibitor p21. aacrjournals.org While this is not a direct effect of an ERK1/2 inhibitor, it highlights the intricate involvement of the broader MAPK family in regulating senescence. The induction of senescence is considered a potent tumor-suppressive mechanism. aacrjournals.org

Effects on Cell Survival and Apoptosis Induction

Genomic and Proteomic Reprogramming

The inhibition of ERK1/2 signaling triggers extensive reprogramming of the cellular landscape at the levels of gene and protein expression. This reflects the pathway's role as a central node in signal transduction, translating extracellular cues into long-term changes in cellular function.

Inhibition of the ERK1/2 pathway leads to widespread changes in the global gene expression profile of cells. aacrjournals.org This is because ERK1/2 phosphorylates a multitude of transcription factors that regulate the expression of immediate early genes and other target genes involved in proliferation, survival, and differentiation. nih.govspandidos-publications.com

Studies comparing different types of ERK1/2 inhibitors have revealed nuances in their effects on gene expression. Dual-mechanism inhibitors, which block both the catalytic activity of ERK1/2 and its phosphorylation by MEK1/2, have been shown to cause a more comprehensive and durable suppression of ERK1/2-dependent gene expression compared to purely catalytic inhibitors. aacrjournals.orgastx.com

In BRAF-mutant melanoma cell lines, treatment with MAPK pathway inhibitors leads to gene expression changes that closely mirror those seen with the specific knockdown of ERK2, but not ERK1, suggesting that ERK2 is the primary driver of the transcriptional program in these cells. aacrjournals.org Genes whose expression is suppressed by ERK2 knockdown include AREG, DUSP5, EGR1, FOSB, PDE2A, and SIRPB1. aacrjournals.org

Furthermore, in non-small cell lung cancer (NSCLC) cells, inhibition of ERK1/2 has been shown to decrease the protein level of YAP and the mRNA levels of downstream genes in the Hippo pathway, such as CTGF, Gli2, and BIRC5. oncotarget.com In murine macrophages, the ERK1/2 inhibitor SCH772984 significantly reduces the mRNA expression of inflammatory genes, including Tnf, Ccl2, and IL-6, following an inflammatory challenge. mdpi.com

The table below provides examples of genes whose expression is altered by ERK1/2 inhibition across different cell types and contexts.

GeneChange in ExpressionCell/Tissue Context
AREGDecreasedBRAF-mutant melanoma aacrjournals.org
DUSP5DecreasedBRAF-mutant melanoma aacrjournals.org
EGR1DecreasedBRAF-mutant melanoma aacrjournals.org
FOSBDecreasedBRAF-mutant melanoma aacrjournals.org
PDE2ADecreasedBRAF-mutant melanoma aacrjournals.org
SIRPB1DecreasedBRAF-mutant melanoma aacrjournals.org
CTGFDecreasedNon-small cell lung cancer oncotarget.com
Gli2DecreasedNon-small cell lung cancer oncotarget.com
BIRC5DecreasedNon-small cell lung cancer oncotarget.com
TnfDecreasedMurine macrophages mdpi.com
Ccl2DecreasedMurine macrophages mdpi.com
IL-6DecreasedMurine macrophages mdpi.com

Proteomic Alterations and Substrate Phosphorylation Dynamics

The inhibition of ERK1/2 initiates significant shifts in the cellular phosphoproteome, altering the phosphorylation state of a vast number of protein substrates. embopress.orgnih.gov As central nodes in signaling, ERK1 and ERK2 phosphorylate a multitude of substrates located in every cellular compartment, including protein kinases, transcription factors, cytoskeletal proteins, and receptors. researchgate.net These phosphorylation events are critical for regulating fundamental cellular processes. Consequently, inhibiting ERK1/2 activity leads to widespread changes in these pathways.

Quantitative phosphoproteomic studies have been employed to globally map the dynamic changes in protein phosphorylation following the inhibition of the ERK1/2 pathway. embopress.orgd-nb.info One approach to identify candidate ERK1/2 substrates involves stimulating cells and then treating them with a MEK1/2 inhibitor, which prevents ERK1/2 activation. embopress.org Using this method in epithelial cells, researchers identified 155 potential ERK1/2 substrates, of which 128 were previously unknown. nih.gov These substrates are implicated in a diverse range of biological functions, underscoring the extensive reach of ERK1/2 signaling. nih.gov

Detailed analysis reveals that these substrates are involved in processes such as:

Transcriptional Regulation: A key function of ERK1/2 is to regulate gene expression by phosphorylating transcription factors. aacrjournals.org For example, the transcription factor c-Myc is phosphorylated by activated ERK1/2 at serine 62, which stabilizes the protein and prevents its degradation, thereby promoting its oncogenic functions. acs.org Inhibition of ERK1/2 would reverse this effect.

Chromatin Remodeling and RNA Splicing: The identified substrates also include proteins involved in modifying chromatin structure and processing RNA, indicating a role for ERK1/2 in epigenetic and post-transcriptional regulation. nih.gov

Cytoskeleton Dynamics and Cellular Junctions: ERK1/2 signaling influences cell structure, adhesion, and motility through the phosphorylation of cytoskeletal components and proteins involved in cell-to-cell junctions. nih.gov

Cell Signaling: The kinase cascade involves the phosphorylation of other kinases and signaling molecules, creating a complex regulatory network. nih.gov For instance, ERK1/2 can phosphorylate and activate p90 ribosomal S6 kinase (RSK), which in turn phosphorylates its own substrates. aacrjournals.org

A label-free quantitative phosphoproteomic analysis in sickle red blood cells (RBCs), where ERK1/2 is constitutively active, demonstrated the effect of pathway inhibition. d-nb.info Treatment with a MEK1/2 inhibitor, which blocks ERK1/2 activation, led to a decrease in the phosphorylation of 36 phosphopeptides corresponding to 21 different phosphoproteins. d-nb.info These proteins are crucial for maintaining RBC shape, flexibility, and morphology. d-nb.info

The table below summarizes key findings from phosphoproteomic studies investigating the effects of ERK1/2 pathway inhibition.

Study TypeKey Findings on InhibitionAffected Proteins/SubstratesAssociated Cellular ProcessesReference
Quantitative Phosphoproteomics in Epithelial CellsIdentified 155 candidate ERK1/2 substrates by observing decreased phosphorylation upon MEK1/2 inhibition.JunB, MEK2, Numa1, and 125 other novel targets.Transcriptional regulation, chromatin remodeling, RNA splicing, cytoskeleton dynamics, cell signaling. embopress.orgnih.gov
Phosphoproteomics in Sickle Red Blood Cells (RBCs)Decreased phosphorylation of 36 phosphopeptides from 21 proteins upon MEK1/2 inhibition.Glycophorin A (most affected), Dematin, α-adducin, β-adducin, β-spectrins.RBC shape and flexibility, cell morphology, cell adhesion, anion transport, protein trafficking. d-nb.info
General ReviewInhibition blocks phosphorylation of downstream effectors.MNK1/2, p90RSK, MSK1/2, Ets, Elk-1, c-Myc, c-Fos.Transcription, proliferation, differentiation, cell motility, cell survival, apoptosis. acs.org

These studies collectively illustrate that inhibiting ERK1/2 does not simply switch off a single linear pathway but causes a system-wide perturbation of cellular signaling networks, profoundly altering the phosphorylation landscape and affecting a multitude of biological functions.

Ubiquitylation and Proteasome-Dependent Turnover of ERK2

Recent research has uncovered a novel mechanism of action for a range of ERK1/2 inhibitors, demonstrating that they function as monovalent "kinase degraders." portlandpress.comnih.gov This effect is highly specific to ERK2, the most abundant ERK isoform, with little to no impact on ERK1 abundance. portlandpress.comnih.govnih.gov This inhibitor-induced degradation is a cellular consequence of the inhibitor binding directly to ERK2. portlandpress.comnih.govresearchgate.net

The process is initiated by the binding of an ERK1/2 inhibitor to ERK2, which then triggers the poly-ubiquitylation of the ERK2 protein. portlandpress.comnih.gov Ubiquitylation is a post-translational modification where ubiquitin molecules are attached to a substrate protein, marking it for degradation. This poly-ubiquitylated ERK2 is subsequently recognized and degraded by the 26S proteasome, the cell's primary machinery for protein turnover. nih.govplos.org Evidence for this mechanism comes from experiments where treatment with the proteasome inhibitor MG132 completely reverses the loss of ERK2 caused by the ERK1/2 inhibitor. nih.gov

Further investigation has revealed that this degradation process is dependent on the activity of Cullin-RING E3 ligases (CRLs). portlandpress.comnih.govresearchgate.net CRLs are the largest family of E3 ubiquitin ligases and are responsible for targeting a significant portion of cellular proteins for ubiquitylation. nih.govmdpi.com Both pharmacological and genetic inhibition of Cullin-RING ligase activity have been shown to prevent the inhibitor-driven turnover of ERK2, confirming the essential role of a CRL complex in this process. nih.gov

Interestingly, the degradation of ERK2 is contingent on its phosphorylation state and its dissociation from MEK1/2. portlandpress.comnih.govresearchgate.net Pre-treatment of cells with MEK inhibitors, which prevents the activating phosphorylation of ERK2 and its subsequent release from the MEK1/2 complex, also prevents its turnover when an ERK1/2 inhibitor is added. portlandpress.comnih.govresearchgate.net This suggests that ERK1/2 inhibitors must bind to the active, phosphorylated form of ERK2 that is free from MEK1/2 to induce its degradation.

The table below outlines the key research findings regarding the inhibitor-induced degradation of ERK2.

FindingExperimental EvidenceMechanismReference
ERK1/2 inhibitors selectively drive the turnover of ERK2, but not ERK1.Studies using eight different catalytic and dual-mechanism ERK1/2 inhibitors showed a decrease in ERK2 protein levels.Inhibitor binding to ERK2 initiates its degradation. portlandpress.comnih.govnih.gov
Turnover is a cellular consequence of inhibitor binding.Thermal stability assays show that inhibitors do not directly destabilize the ERK2 protein in vitro.The cellular machinery for protein degradation is recruited upon inhibitor binding. portlandpress.comnih.govresearchgate.net
Degradation is mediated by the ubiquitin-proteasome system.Inhibitor-induced loss of ERK2 is reversed by treatment with the proteasome inhibitor MG132. Inhibitors promote poly-ubiquitylation of ERK2.Inhibitor-bound ERK2 is tagged with ubiquitin and targeted to the proteasome. portlandpress.comnih.gov
Cullin-RING E3 ligases are required for ERK2 turnover.Pharmacological (e.g., MLN4924) and genetic (dominant-negative UBC12) inhibition of cullin ligase activity prevents ERK2 degradation.A specific Cullin-RING ligase complex recognizes the inhibitor-bound ERK2 as a substrate. portlandpress.comnih.govresearchgate.net
Degradation is dependent on ERK2's phosphorylation state.Pre-treatment with MEK inhibitors, which prevents ERK2 phosphorylation and release from MEK1/2, blocks the turnover.The inhibitor preferentially targets the active, phosphorylated conformation of ERK2 for degradation. portlandpress.comnih.govresearchgate.net

This degradation mechanism adds another layer to the functional consequences of ERK1/2 inhibition, moving beyond simple catalytic suppression to include the physical removal of the ERK2 protein.

Preclinical Therapeutic Efficacy in Disease Models

Oncology Research Applications

The aberrant activation of the RAS/RAF/MEK/ERK signaling pathway is a critical driver in the proliferation of numerous cancers. medchemexpress.cn Consequently, inhibiting ERK1/2 has emerged as a promising therapeutic strategy. doi.org

Activity in RAS/RAF/MEK/ERK Pathway-Driven Cancers

ERK1/2 inhibitor 1 has shown potent activity in cancers characterized by activating mutations in the MAPK pathway. medchemexpress.commedchemexpress.euglpbio.com As a downstream kinase in this pathway, targeting ERK is considered an effective approach to overcome acquired resistance to upstream inhibitors like those targeting RAF and MEK. doi.org Disruption of the ERK pathway is a common feature in cancers, particularly those with Ras, c-Raf, and HER2 alterations. medchemexpress.commedchemexpress.commedchemexpress.com

Efficacy in Specific Cancer Subtypes (e.g., KRAS-mutant, BRAF-mutant)

Preclinical studies have highlighted the efficacy of this compound in specific cancer subtypes. It has shown notable antiproliferative activity in cell lines with BRAF mutations, such as A375 melanoma cells, and in KRAS-mutant colorectal cancer cells like COLO 205. medchemexpress.com The compound's activity is particularly relevant for treating KRAS-mutant non-small cell lung cancer (NSCLC), BRAF-mutant NSCLC, KRAS-mutant pancreatic cancer, and KRAS-mutant ovarian cancer. medchemexpress.euglpbio.com In BRAF mutant cells, the inhibitor has been shown to suppress downstream signaling molecules like pRSK and pERK at low nanomolar concentrations. medchemexpress.cn

Cancer SubtypeCell LineKey FindingCitation
BRAF V600E Mutant MelanomaA375Reduces cell viability with an IC50 of 4.9 nM. medchemexpress.com
KRAS-Mutant Colorectal CancerCOLO 205Shows antiproliferative activity with an IC50 of 7.5 nM. medchemexpress.com
KRAS-Mutant NSCLCNot SpecifiedIdentified as a relevant treatment area. medchemexpress.euglpbio.com
BRAF-Mutant NSCLCNot SpecifiedIdentified as a relevant treatment area. medchemexpress.euglpbio.com
KRAS-Mutant Pancreatic CancerNot SpecifiedIdentified as a relevant treatment area. medchemexpress.euglpbio.com
KRAS-Mutant Ovarian CancerNot SpecifiedIdentified as a relevant treatment area. medchemexpress.euglpbio.com

Role in Mitigating Tumor Growth and Progression in Xenograft Models

In vivo studies using xenograft models have demonstrated the ability of this compound to mitigate tumor growth. A lead compound developed from the same fragment-based approach as this compound exhibited tumor regression in BRAF mutant xenograft models when administered orally. medchemexpress.cn This suggests the potential for this class of inhibitors to effectively control tumor progression in a preclinical setting.

Investigations in Hematological Malignancies (e.g., Acute Myeloid Leukemia, Multiple Myeloma)

The potential application of ERK1/2 inhibitors extends to hematological malignancies. While specific data for "this compound" in these cancers is limited, the broader class of ERK inhibitors is being investigated for conditions like acute myeloid leukemia and multiple myeloma. doi.org For instance, the activation of the CD40 pathway in B-cell acute lymphoblastic leukemia (B-ALL) has been shown to induce apoptosis in an ERK-dependent manner, suggesting a therapeutic rationale for ERK inhibition. researchgate.net Furthermore, ERK1/2 inhibitors are being explored for their potential in treating multiple myeloma and the associated bone disease. medchemexpress.commdpi.com

Neurodegenerative Disease Research

The MAPK/ERK signaling pathway is also implicated in the pathophysiology of neurodegenerative disorders, making it a target for therapeutic intervention. medchemexpress.com

Modulation of ERK1/2 Signaling in Alzheimer's Disease Models

Excessive activation of ERK is linked to neurodegenerative mechanisms. doi.org In the context of Alzheimer's disease, studies have shown that P2Y1 and P2X7 receptors can mediate the activation of ERK1/2, playing a detrimental role in the hippocampus. nih.govresearchgate.net The use of an ERK1/2 inhibitor, U0126, demonstrated a significant recovery of synaptic function in an in vitro model of oxygen-glucose deprivation, a condition relevant to neurodegeneration. nih.govresearchgate.net This suggests that modulating ERK1/2 signaling could be a viable strategy for mitigating neuronal damage in conditions like Alzheimer's disease.

Therapeutic Potential in Huntington's Disease Models

The extracellular signal-regulated kinase (ERK) pathway, specifically the ERK1/2 cascade, has been identified as a significant signaling pathway in the context of Huntington's disease (HD). nih.gov Research indicates that the expression of phosphorylated ERK1/2 is linked to neuronal vulnerability and the mechanisms of cell death in HD. nih.gov In response to the mutant huntingtin (Htt) protein, the ERK1/2 pathway is activated, initiating a protective transcriptional response and inhibiting the activation of apoptotic caspases-3 and -7. spandidos-publications.com This suggests a pro-survival role for ERK activation in cells expressing mutant Htt. oup.com

Studies using various cell and animal models have shown that pharmacological interventions that enhance ERK1/2 activation can counteract the detrimental effects of mutant Htt by promoting pro-survival mechanisms and suppressing apoptotic responses. spandidos-publications.com For instance, in PC12 and immortalized striatal neuronal cell lines, higher levels of activated ERK were observed in cells expressing mutant Htt compared to control cells. oup.com Inhibition of this activated ERK led to a preferential increase in cell dysfunction and death in the mutant Htt-expressing cells, further supporting the notion that elevated ERK activation is a protective cellular response. oup.com

In the R6/2 transgenic mouse model of HD, alterations in the phosphorylation patterns of ERK1/2 have been observed. nih.gov Specifically, a progressive increase in ERK activation was found in the striatum of these mice, while the cerebral cortex showed the opposite trend. oup.com This suggests that different neuronal subtypes may have distinct responses to mutant Htt expression. oup.com One hypothesis is that the decreased ERK activation in cortical neurons could be associated with reduced levels of brain-derived neurotrophic factor (BDNF), a downstream target of ERK, which in turn could lead to diminished trophic support for striatal neurons. oup.com These striatal neurons might then initiate a compensatory stress response, increasing activated ERK to prevent cell death. oup.com

Furthermore, treatment with the phosphodiesterase 4 (PDE4) inhibitor rolipram, which activates ERK1/2, has demonstrated beneficial effects in HD models. explorationpub.com Rolipram treatment was found to increase the expression of phosphorylated ERK in cholinergic and somatostatinergic interneurons of the striatum in R6/2 mice. nih.gov

A novel cell-penetrating peptide, RB5, has been shown to enhance nuclear ERK signaling. In a human cellular model of HD, RB5 treatment rescued the reduced levels of phosphorylated ERK1/2 in both DARPP-32+ and CTIP2+ neurons. embopress.org In vivo, RB5 treatment promoted neuroprotection in a mouse model of HD. embopress.org

Studies in Parkinson's Disease Models

The ERK1/2 signaling pathway is a key regulator in cellular processes related to Parkinson's disease (PD). spandidos-publications.com In animal models of PD, microglial cells are understood to play a significant role in the degeneration of dopaminergic neurons. spandidos-publications.com The oxidative stress response in microglia, which contributes to this degeneration, is mediated by the activation of the ERK1/2 signaling pathway when stimulated by pro-inflammatory factors. spandidos-publications.comexplorationpub.com

In rodent models of PD with dopamine (B1211576) depletion, chronic treatment with L-DOPA leads to dyskinetic behaviors, which are strongly associated with a significant activation of ERK1/2 signaling in dopamine-denervated striatal neurons through the D1 receptor. nih.gov Treatments that blunt this striatal activation of ERK1/2 have consistently been shown to reduce the severity of dyskinesia in mouse, rat, and monkey models of PD. nih.gov For example, the ERK1/2 inhibitor SL327 has been shown to reduce symptoms of L-DOPA-induced dyskinesia (LID). explorationpub.com

Furthermore, studies have indicated that nitric oxide produced by glial cells can induce neuronal degeneration through the activation of ERK1/2. mdpi.com This degeneration could potentially be blocked by the application of an ERK1/2 pathway inhibitor like PD98059. mdpi.com Another inhibitor, U0126, has been shown to associate the death of striatal neurons induced by dopamine with ERK1/2 activation. mdpi.com In a cellular model of PD, it was found that the ERK1/2 and JNK1/2-c-Jun systems are connected to the L-DOPA-induced neurotoxicity of dopaminergic neurons. mdpi.com Conversely, the PI3K/Akt and ERK1/2 signaling pathways are also involved in protecting dopaminergic neurons against MPTP/MPP+-induced neurotoxicity. mdpi.com

A novel cell-penetrating peptide, RB5, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease. embopress.org Additionally, in cortical neurons derived from PD patients, the selective ERK1/2 inhibitor PD98059 significantly reduced cell death. researchgate.net

Investigation in Amyotrophic Lateral Sclerosis (ALS) Models

The ERK1/2 signaling pathway is implicated in the pathogenesis of Amyotrophic Lateral Sclerosis (ALS). nih.gov Abnormal phosphorylation or hyperactivation of ERK is associated with ALS conditions, with motor neurons from transgenic mice and patient tissues showing ERK activation. nih.gov

In the SOD1 G93A transgenic mouse model of ALS, increased levels of phosphorylated ERK1/2 have been observed in the hippocampus and cerebellum. nih.gov In microglia from this model, ERK1/2 activation is linked to the depletion of TDP-43, which leads to increased production of cyclooxygenase 2 (COX-2) and prostaglandin (B15479496) E2 (PGE2), as well as activation of the NOX2 pathway, contributing to oxidative stress. explorationpub.com Astrocytes in SOD1 mutant mice also show phosphorylated ERK (p-ERK) as early as eight weeks, with levels increasing as the disease progresses. nih.gov

Inhibition of ERK1/2 activity has been shown to cause TDP-43 defects in motor neurons. nih.gov Stress-induced ERK activation is suggested to play a role in TDP-43 proteinopathy, where cytosolic TDP-43 aggregates co-localize with abnormally phosphorylated ERK1/2. nih.gov

The MEK1/2 inhibitor trametinib (B1684009), which inhibits ERK1/2 signaling, has shown protective effects in the SOD1-G93A ALS mouse model. genuv.com Trametinib was found to inhibit the phosphorylation of ERK1/2 in an ALS model using SH-SY5Y cells expressing SOD1, as well as in spinal motor neurons both in vitro and in vivo. genuv.com This inhibition of overactivated ERK1/2 signaling by trametinib protects motor neurons from degeneration by enhancing autophagy. genuv.com

Effects on Neurogenesis and Synaptic Plasticity

The ERK1/2 signaling pathway is a crucial regulator of neurogenesis and synaptic plasticity, which are fundamental for learning and memory. nih.gov ERK1/2 is abundantly expressed in the adult brain and its activation plays multiple roles in the activity-dependent regulation of neuronal function. nih.gov This pathway is essential for the development of the central nervous system and is involved in brain development and repair. nih.govnih.gov

Inhibition of the ERK1/2 pathway has been shown to prevent the induction of various forms of long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus and amygdala. nih.gov Specifically, ERK2 is thought to have a predominant role in the synaptic plasticity that underlies learning and memory. nih.gov

ERK1/2 signaling is also involved in activity-dependent remodeling of dendritic spines, a process known as structural plasticity. frontiersin.org ERK activity increases in stimulated spines during structural LTP and is necessary for the formation of new dendritic spines following depolarization. frontiersin.org

A novel cell-penetrating peptide, RB5, which enhances nuclear ERK signaling, has been shown to facilitate synaptic plasticity and enhance cognition in healthy rodents. embopress.org This peptide mimics the downregulation of ERK1, which has been shown to have a depressing role on motor behavior, while ERK2 promotes it. embopress.org Altering the ERK2/ERK1 ratio has been found to result in changes in spine density on spiny projection neurons. embopress.org

Inflammatory and Immune-Related Disease Research

Attenuation of Inflammatory Responses (e.g., Sepsis, Rheumatoid Arthritis)

The ERK1/2 signaling pathway is a key component in the regulation of inflammatory responses. tandfonline.com In the context of rheumatoid arthritis (RA), an autoimmune disease characterized by chronic inflammation, elevated ERK1/2 activity has been detected in the inflamed joints of patients. tandfonline.comnih.gov Inhibitors of ERK1/2 have demonstrated therapeutic potential by reducing the levels of RA-associated inflammatory cytokines. nih.gov

In models of inflammation, such as those induced by lipopolysaccharide (LPS) which can lead to conditions like sepsis, the ERK1/2 pathway is activated. For instance, in RAW264.7 macrophage cells, LPS exposure increases the expression of pro-inflammatory markers, and this effect is associated with the activation of the MAPK signaling cascade, including ERK1/2. tandfonline.com The compound Alkannin has been shown to reverse these LPS-induced inflammatory responses by attenuating the phosphorylation of ERK1/2. tandfonline.com

Glucocorticoids, which are widely used for treating inflammatory diseases, exert part of their anti-inflammatory effects by suppressing MAPKs, including ERK1/2. frontiersin.org Dual-specificity phosphatase 1 (DUSP1), which is upregulated by glucocorticoids, dephosphorylates and inactivates ERK, thereby contributing to the resolution of inflammation. frontiersin.org

Impact on Cytokine Production and Immune Cell Activation (e.g., Macrophages, Microglia, T-cells, NK cells)

The ERK1/2 signaling pathway plays a critical role in directing the differentiation and activation of various immune cells and modulating cytokine production. nih.gov

Macrophages and Microglia: In innate immune cells like macrophages and microglia, ERK1/2 activation, often downstream of Toll-like receptors (TLRs), is central to the inflammatory response. nih.govnih.gov This pathway controls the regulation of inflammatory cytokine production, such as TNF, IL-1β, IL-6, and IL-12p40, as well as anti-inflammatory cytokines like IL-10. nih.govnih.gov For example, in microglia, the ERK1/2 pathway contributes to the inflammatory response induced by stimuli like LPS. nih.gov Prolonged inhibition of the MEK1/2-ERK1/2 signaling axis has been found to prime macrophages to express higher levels of IL-1β and other inflammatory cytokines. mdpi.com In the brain, CX3CL1/CX3CR1 signaling can modulate the production of cytokines by microglia. nih.gov

T-cells: The differentiation of T-helper (Th) cells, such as Th1 and Th2, is influenced by the p38 MAPK pathway, which is related to ERK1/2 signaling. nih.gov The balance between these T-cell subsets is crucial in diseases like rheumatoid arthritis. nih.gov

Natural Killer (NK) cells and Dendritic Cells (DCs): CX3CL1 expression can promote antitumor immunity by inducing the infiltration of NK cells and DCs into tumor tissues. nih.gov MAPK activation in DCs is well-studied, particularly downstream of TLRs. nih.gov

The table below summarizes the impact of ERK1/2 signaling on various immune cells and their functions.

Immune CellRole of ERK1/2 SignalingKey Cytokines/Molecules Affected
Macrophages Regulates inflammatory response and cytokine production. nih.govnih.govTNF, IL-1β, IL-6, IL-12p40, IL-10 nih.govmdpi.com
Microglia Mediates inflammatory response and neuroinflammation. spandidos-publications.comnih.govPro-inflammatory cytokines, iNOS nih.govnih.gov
T-cells Influences differentiation and activation. nih.govnih.govIL-2, IL-4 nih.gov
NK cells Involved in antitumor immunity through chemoattraction. nih.gov-
Dendritic Cells Central to inflammatory response initiation. nih.gov-

Investigations in Chronic Lung Inflammation

The extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway is a critical mediator in the pathogenesis of various chronic lung diseases characterized by persistent inflammation and tissue remodeling. karger.comatsjournals.orgnih.gov Preclinical research across different animal models of chronic lung inflammation, including asthma, chronic obstructive pulmonary disease (COPD), and pulmonary fibrosis, has investigated the therapeutic potential of inhibiting the ERK1/2 pathway. These studies highlight the pathway's role in driving key pathological features such as inflammatory cell infiltration, mucus production, airway and vascular remodeling, and fibrosis.

Asthma Models

In murine models of allergic asthma, the inhibition of the ERK1/2 pathway has been shown to ameliorate multiple features of the disease. The administration of specific MAPK/ERK kinase (MEK) inhibitors, which in turn inhibit ERK1/2, leads to a significant reduction in airway inflammation.

For instance, the MEK1/2 inhibitor U0126 was found to significantly decrease the number of total inflammatory cells and eosinophils in the bronchoalveolar lavage (BAL) fluid of ovalbumin (OVA)-sensitized and challenged mice. aai.org This anti-inflammatory effect was accompanied by a reduction in the levels of Th2 cytokines, including IL-4, IL-5, and IL-13, as well as the chemokine eotaxin in the BAL fluid. aai.org Furthermore, U0126 treatment substantially lowered serum levels of total and OVA-specific IgE and inhibited the expression of VCAM-1 in the lung, a key molecule involved in inflammatory cell recruitment. aai.org Histological analysis confirmed that U0126 administration dramatically reduced lung tissue eosinophilia and mucus hypersecretion in the airways. aai.org The inhibitor also effectively attenuated airway hyperresponsiveness (AHR) to methacholine. aai.org

Another inhibitor, SF-3-030, which selectively targets ERK1/2-mediated substrate-specific signaling, has also demonstrated significant efficacy in a house dust mite (HDM)-induced murine model of asthma. nih.govatsjournals.org Prophylactic treatment with SF-3-030 attenuated the HDM-induced increase in various inflammatory cells and cytokines in the BAL fluid and reduced IgE concentrations in the lungs. nih.gov Histopathological examination of lung tissues from SF-3-030-treated mice revealed a decrease in pleocellular peribronchial inflammation, mucus cell metaplasia, collagen accumulation, and thickening of the airway smooth muscle mass. nih.govatsjournals.org The inhibitor also mitigated the expression of cell proliferation markers like Ki-67 and cyclin D1 and attenuated HDM-induced AHR. nih.gov

In a rat model of chronic asthma, the MEK inhibitor PD98059 was shown to influence the phenotype of airway smooth muscle cells (ASMCs). karger.com ERK1/2 was found to be highly expressed and activated in ASMCs from chronic asthmatic rats, promoting a synthetic, pro-inflammatory phenotype. karger.com Treatment with PD98059 reversed this change, inducing ASMC maturation toward a contractile phenotype, characterized by increased α-actin expression and decreased osteopontin (B1167477) (OPN) expression. karger.com This suggests that specific inhibition of ERK1/2 in ASMCs could be valuable in controlling airway remodeling in chronic asthma. karger.com

Table 1: Effects of ERK1/2 Pathway Inhibitors in Preclinical Asthma Models Data is based on findings from cited preclinical studies.

InhibitorModelKey Therapeutic Effects Observed
U0126 Ovalbumin (OVA)-induced mouse modelReduced total inflammatory cells, eosinophils, IL-4, IL-5, IL-13, and eotaxin in BAL fluid; Decreased serum IgE and lung VCAM-1 expression; Inhibited mucus hypersecretion and airway hyperresponsiveness. aai.org
SF-3-030 House Dust Mite (HDM)-induced mouse modelAttenuated inflammatory cell and cytokine levels in BAL fluid; Reduced lung IgE concentrations; Diminished peribronchial inflammation, mucus metaplasia, collagen deposition, and smooth muscle mass; Attenuated airway hyperresponsiveness. nih.govatsjournals.org
PD98059 OVA-induced chronic asthma rat modelReversed the synthetic phenotype of airway smooth muscle cells (ASMCs) towards a contractile phenotype; Increased α-actin expression and decreased osteopontin (OPN) expression in ASMCs. karger.com

Chronic Obstructive Pulmonary Disease (COPD) Models

The ERK1/2 pathway is also implicated in the pathogenesis of COPD, a disease characterized by progressive airway and pulmonary vascular remodeling. nih.gov Studies in animal models have demonstrated elevated ERK1/2 activity in airway and alveolar epithelial cells in response to cigarette smoke exposure. nih.gov

In a rat model of COPD induced by cigarette smoke, pharmacologic inhibition of HDAC6 with tubastatin A was shown to prevent the activation of ERK1/2. nih.gov This inhibition led to a decrease in collagen synthesis and the proliferation of bronchial smooth muscle cells (BSMCs) and pulmonary arterial smooth muscle cells (PASMCs). nih.govatsjournals.org Consequently, the inhibitor prevented increases in the thickness of the bronchial and pulmonary arterial walls, airway resistance, and the development of emphysema. nih.gov

Directly targeting the ERK1/2 pathway with small interfering RNA (siRNA) has also shown therapeutic potential. spandidos-publications.com In rats exposed to cigarette smoke, intranasal administration of ERK1/2-siRNA inhibited the activation of ERK1/2 and the upregulation of its downstream target, cyclin E1. spandidos-publications.com This intervention significantly reduced pulmonary vascular remodeling, as observed by a decrease in vessel wall thickness and the proportion of muscularized vessels, suggesting a therapeutic value for targeting ERK1/2 in alleviating COPD-associated pulmonary hypertension. spandidos-publications.com In vitro studies using rat pulmonary artery smooth muscle cells (rPASMCs) confirmed that ERK1/2-siRNA suppressed cell proliferation induced by cigarette smoke extract (CSE) by attenuating cell cycle progression from the G1 to the S phase. spandidos-publications.com

Further research in human airway smooth muscle cells from COPD patients showed that CSE induces mitophagy and cellular deterioration, effects that are mediated through the phosphorylation of ERK1/2. mdpi.com Blocking ERK1/2 phosphorylation abrogated the stimulatory effect of CSE on markers of autophagy and remodeling. mdpi.com

Table 2: Effects of ERK1/2 Pathway Inhibition in Preclinical COPD Models Data is based on findings from cited preclinical studies.

InterventionModelKey Therapeutic Effects Observed
HDAC6 Inhibition (Tubastatin A) Cigarette smoke-induced rat modelPrevented ERK1/2 activation; Decreased collagen synthesis and proliferation of BSMCs and PASMCs; Prevented bronchial and pulmonary arterial wall thickening and emphysema development. nih.govatsjournals.org
ERK1/2-siRNA Cigarette smoke-exposed ratsInhibited ERK1/2 activation and cyclin E1 expression; Reduced pulmonary vascular remodeling (decreased vessel wall thickness and muscularization). spandidos-publications.com
ERK Activation Inhibitor Peptide I Human ASMCs from COPD patients treated with Cigarette Smoke Extract (CSE)Abrogated CSE-induced effects on remodeling and autophagy markers. mdpi.com

Pulmonary Fibrosis Models

The MEK/ERK pathway is a central signaling node for several fibrogenic cytokines and is considered a logical target for anti-fibrotic therapy. nih.gov In a model of pulmonary fibrosis induced by transforming growth factor-alpha (TGF-α), selective inhibition of MEK with the inhibitor ARRY-142886 prevented the development of fibrosis. nih.govresearchgate.net The treatment attenuated the progression of established fibrosis, as demonstrated by improvements in lung histology, reduced expression of extracellular matrix genes, and preserved lung mechanics. nih.govresearchgate.net The inhibitor effectively blocked TGF-α–induced phosphorylation of ERK1/2 in lung fibroblasts and prevented lung cell proliferation. nih.gov

In the bleomycin-induced mouse model of lung fibrosis, ERK1/2 inhibition has also been shown to downregulate collagen deposition and alleviate fibrosis. researchgate.net A novel multi-target tyrosine kinase inhibitor, ZSP1603, which inhibits the PDGF-BB/PDGFR/ERK1/2 pathway, demonstrated anti-fibrotic effects in preclinical models. europeanreview.org In vitro, ZSP1603 inhibited the proliferation of primary human pulmonary fibroblasts (pHPFs) and blocked the phosphorylation of PDGFRβ and ERK1/2. europeanreview.org It also reduced the mRNA expression of profibrotic genes such as TGF-β1, TIMP-1, and COL1A1. europeanreview.org

Table 3: Effects of ERK1/2 Pathway Inhibitors in Preclinical Pulmonary Fibrosis Models Data is based on findings from cited preclinical studies.

InhibitorModelKey Therapeutic Effects Observed
ARRY-142886 TGF-α-induced mouse modelPrevented development and progression of established fibrosis; Reduced extracellular matrix gene expression; Preserved lung mechanics; Inhibited lung cell proliferation. nih.govresearchgate.net
ZSP1603 Human pulmonary fibroblasts (in vitro)Inhibited fibroblast proliferation; Blocked phosphorylation of PDGFRβ and ERK1/2; Reduced mRNA expression of TGF-β1, TIMP-1, and COL1A1. europeanreview.org

Mechanisms of Acquired and Intrinsic Resistance to Erk1/2 Inhibitor 1

Molecular Mechanisms of Resistance Development

Resistance to ERK1/2 inhibitors often involves the reactivation of the MAPK pathway or the activation of alternative survival pathways. nih.govaacrjournals.org These mechanisms can emerge through genetic alterations, transcriptional upregulation of key signaling molecules, or the remodeling of signaling networks.

A predominant mechanism of resistance to ERK1/2 inhibitors is the reactivation of ERK signaling itself. imrpress.comsemanticscholar.orgfrontiersin.org This highlights the strong dependence of many cancer cells on this pathway for their survival and proliferation. portlandpress.com Even after initial suppression by an inhibitor, cancer cells can adapt to restore ERK pathway activity through various means.

Inhibition of ERK can disrupt negative feedback loops that normally restrain upstream signaling. imrpress.comresearchgate.net This can lead to the reactivation of the pathway, creating a challenge for sustained therapeutic response. For instance, the inhibition of ERK1/2 can lead to the loss of its feedback inhibition on upstream components like RAF and MEK, resulting in their increased activity and a subsequent rebound in ERK signaling. researchgate.net

Studies have shown that in some cases of resistance to EGFR kinase inhibitors, there is a persistent or reactivated ERK1/2 signaling. nih.gov This can be caused by genomic amplification of MAPK1 (the gene encoding ERK2) or by the downregulation of negative regulators of the ERK1/2 signaling pathway. nih.govaacrjournals.org

Secondary mutations within the components of the MAPK pathway are a common cause of acquired resistance. These mutations can occur in the drug target itself, such as ERK1 or ERK2, or in upstream kinases like RAF and MEK. nih.govimrpress.com

Mutations in ERK1 and ERK2 have been identified that confer resistance to ERK inhibitors. nih.govaacrjournals.org Some of these mutations are located in the drug-binding pocket, thereby preventing the inhibitor from effectively binding to and inhibiting the kinase. aacrjournals.orgresearchgate.net A random mutagenesis screen identified several point mutations in ERK1 (MAPK3) and ERK2 (MAPK1) that can lead to resistance against ERK inhibitors. nih.gov Interestingly, some ERK mutations that confer resistance to ERK inhibitors remain sensitive to RAF/MEK inhibitors, and vice versa, suggesting that alternating therapies could be a potential strategy to overcome resistance. nih.gov

Mutations in upstream components like MEK have also been observed. For example, mutations in the allosteric binding pocket of MEK can block the binding of MEK inhibitors, leading to sustained ERK activation. aacrjournals.org

The upregulation of receptor tyrosine kinases (RTKs) is another significant mechanism of resistance to MAPK pathway inhibitors. imrpress.com This can lead to the reactivation of the ERK pathway through increased upstream signaling. For example, overexpression of EGFR/ERBB2 has been identified as a mechanism of acquired resistance to ERK inhibitors. aacrjournals.orgaacrjournals.org

In colorectal cancer models, resistance to EGFR-targeted therapies has been associated with the upregulation of other RTKs, such as MET and RON. oncotarget.com This upregulation leads to a switch in the dependency of ERK1/2 activity from EGFR to these other RTKs. oncotarget.com Similarly, in breast cancer cells resistant to AKT inhibitors, hyper-phosphorylation of multiple RTKs, including EGFR, has been observed. mdpi.com

Increased RAS activity can also drive resistance. imrpress.com Amplification of the mutant K-Ras allele has been shown to drive acquired resistance to MEK1/2 inhibitors in colorectal cancer cells. portlandpress.com This leads to an increased signal flux down the MEK/ERK pathway, requiring higher doses of the inhibitor to achieve the same effect. portlandpress.com

Cancer cells can bypass the inhibition of the ERK1/2 pathway by activating parallel signaling pathways. One such pathway that has gained attention is the ERK5 signaling cascade. nih.govnih.gov Recent studies suggest that resistance to BRAF, MEK, and ERK1/2 inhibitors can arise through the activation of ERK5. nih.govnih.govfrontiersin.org

ERK5, like ERK1/2, is a mitogen-activated protein kinase (MAPK) that can promote cell proliferation and survival. researchgate.netacs.org The activation of the MEK5-ERK5 pathway has been identified as a resistance mechanism to RAF-MEK1/2-ERK1/2 inhibitors in various cancer types, including melanoma and pancreatic ductal adenocarcinoma. nih.govfrontiersin.org In some instances, inhibition of the ERK1/2 pathway leads to a compensatory activation of ERK5. frontiersin.org

The crosstalk between the ERK1/2 and ERK5 pathways is complex. For instance, ERK1/2 inhibition can induce a feedforward activation of the MEK5-ERK5 pathway that is dependent on EGFR/HER2/SRC signaling. frontiersin.org

Genetic alterations, including gene amplifications, play a crucial role in the development of resistance to ERK1/2 inhibitors. imrpress.com Amplification of the gene encoding the drug target or other key pathway components can lead to increased protein expression and signaling output, thereby overcoming the effect of the inhibitor.

Amplification of ERK2 (MAPK1) has been identified as a mechanism of resistance to ERK inhibitors. aacrjournals.orgresearchgate.netaacrjournals.org This amplification leads to overexpression of the ERK2 protein, which can overwhelm the inhibitor. aacrjournals.org In addition to the target itself, amplification of upstream components like BRAF and KRAS has been observed in response to MEK inhibitor treatment. imrpress.comportlandpress.com For example, amplification of BRAF V600E is a known resistance mechanism to BRAF and MEK inhibitors. imrpress.com Similarly, amplification of mutant KRAS has been implicated in resistance to MEK inhibitors. portlandpress.com

These genetic alterations underscore the genomic instability of cancer cells and their ability to adapt to therapeutic pressures.

Activation of Parallel Signaling Pathways (e.g., ERK5)

Strategies to Overcome Resistance in Preclinical Settings

The understanding of resistance mechanisms has paved the way for the development of strategies to overcome or delay the onset of resistance to ERK1/2 inhibitors in preclinical models. These strategies often involve combination therapies that target multiple nodes in the signaling network or co-target parallel survival pathways.

One promising approach is the combination of ERK inhibitors with inhibitors of upstream components of the MAPK pathway, such as MEK inhibitors. aacrjournals.orgaacrjournals.org This dual inhibition can be synergistic and has been shown to inhibit the emergence of resistance and overcome acquired resistance to MEK inhibitors alone. aacrjournals.org The rationale is that by targeting two different nodes in the same pathway, it is more difficult for cancer cells to develop resistance through a single mechanism.

Another strategy involves combining ERK inhibitors with inhibitors of other signaling pathways that are activated in resistant cells. For example, since upregulation of RTKs is a common resistance mechanism, combining ERK inhibitors with RTK inhibitors, such as those targeting EGFR or MET, has shown promise. aacrjournals.orgaacrjournals.orgoncotarget.com Similarly, combining ERK inhibitors with PI3K/mTOR pathway inhibitors can be effective in overcoming resistance. aacrjournals.orgaacrjournals.org

Furthermore, targeting parallel pathways like the ERK5 pathway is being explored. The combination of an ERK1/2 inhibitor with an ERK5 inhibitor has been shown to synergistically suppress tumor growth in preclinical models of pancreatic cancer. frontiersin.org

The development of next-generation ERK inhibitors that can effectively target mutant forms of ERK is also an active area of research. nih.gov Additionally, alternating therapies, where patients are treated with different inhibitors over time, is another potential strategy to circumvent resistance. nih.gov

Synergistic Modalities of Erk1/2 Inhibition in Combination Therapies

Combination with Upstream MAPK Pathway Inhibitors (e.g., BRAF, MEK Inhibitors)

The MAPK pathway is a primary driver of cell proliferation and survival in many cancers, making it a key target for therapeutic intervention. aacrjournals.orgnih.gov However, resistance to single-agent therapies targeting upstream components like BRAF and MEK often arises due to the reactivation of ERK signaling. nih.govresearchgate.netbabraham.ac.uk Combining ERK1/2 inhibitors with BRAF or MEK inhibitors presents a rational strategy to overcome this resistance and achieve a more profound and durable pathway inhibition. nih.govallenpress.comaacrjournals.org

Preclinical studies have consistently demonstrated the synergistic effects of combining ERK1/2 inhibitors with BRAF or MEK inhibitors. In BRAF-mutant thyroid cancer cell lines, the combination of the BRAF inhibitor dabrafenib (B601069) and the ERK1/2 inhibitor SCH772984 resulted in synergistic growth inhibition and enhanced apoptosis. nih.gov This combination was effective in preventing the rapid MAPK pathway reactivation observed with BRAF inhibitor monotherapy. nih.gov Similarly, in KRAS-mutant cancer models, combining an ERK1/2 inhibitor with a MEK inhibitor led to enhanced anti-tumor activity. aacrjournals.org The combination of the MEK inhibitor selumetinib (B1684332) and the ERK1/2 inhibitor AZD0364 showed synergistic effects in KRAS-mutant preclinical models that were not as responsive to MEK inhibition alone. aacrjournals.org This dual blockade resulted in a more significant and sustained suppression of the MAPK pathway. aacrjournals.org

The rationale for this synergy lies in the vertical inhibition of the same signaling cascade at multiple points. Targeting ERK1/2, the final kinase in the pathway, can prevent the escape mechanisms that lead to resistance to upstream inhibitors. aacrjournals.orgnih.gov For instance, resistance to BRAF inhibitors can occur through various mechanisms that ultimately reconverge on and reactivate ERK. aacrjournals.org By directly inhibiting ERK, this reactivation loop is blocked.

Interactive Table:

Combination with Chemotherapeutic Agents (e.g., Docetaxel)

Combining ERK1/2 inhibitors with traditional chemotherapeutic agents is another promising strategy to enhance anti-cancer efficacy. Chemotherapy can induce cellular stress and activate signaling pathways, including the MAPK/ERK pathway, as a survival response. nih.govnih.gov By inhibiting this pro-survival signaling with an ERK1/2 inhibitor, cancer cells can be rendered more susceptible to the cytotoxic effects of chemotherapy.

The combination of the covalent ERK1/2 inhibitor CC-90003 with docetaxel (B913) has shown significant preclinical activity. aacrjournals.org In a patient-derived xenograft (PDX) model of KRAS-mutant lung cancer, this combination led to complete tumor regression and prevented tumor regrowth after treatment cessation. aacrjournals.org This profound effect was associated with the regulation of a stemness gene network, suggesting an impact on tumor stem cell reprogramming. aacrjournals.org In prostate cancer cells, the combination of docetaxel and atorvastatin, which can inhibit the ERK pathway, led to a strong inhibitory effect on proliferation and stimulated apoptosis. iiarjournals.org

The synergistic interaction between ERK1/2 inhibitors and chemotherapeutic agents can be attributed to the dual targeting of cell proliferation and survival mechanisms. While chemotherapy agents like docetaxel primarily disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, the concurrent inhibition of the ERK1/2 pathway blocks a key survival signal, thereby lowering the threshold for apoptosis induction. nih.govaacrjournals.org

Interactive Table:

Combination with Immune Checkpoint Inhibitors

The interplay between the MAPK pathway and the immune system has opened new avenues for combination therapies involving ERK1/2 inhibitors and immune checkpoint inhibitors (ICIs). The MAPK pathway can regulate the expression of immune-modulatory molecules, including the programmed death-ligand 1 (PD-L1). researchgate.netnih.gov

Studies have shown that inhibiting the ERK pathway can downregulate PD-L1 expression on tumor cells, potentially enhancing the efficacy of anti-PD-1/PD-L1 therapies. nih.gov In non-small cell lung carcinoma (NSCLC) models, the ERK inhibitor PD0325901 significantly enhanced the efficacy of a PD-1 antibody both in vitro and in vivo. nih.gov Mechanistically, this was associated with decreased PD-L1 expression and increased infiltration and function of CD3+ T cells in the tumor tissue. nih.gov A synergistic or additive inhibitory effect on cell proliferation was also observed when combining a PD-1/PD-L1 inhibitor with an ERK1/2 inhibitor in breast cancer cell lines. researchgate.netnih.gov

The combination of the ERK1/2 inhibitor ATG-017 with an anti-PD-L1 antibody (atezolizumab) showed enhanced efficacy in mouse syngeneic tumor models, even in models insensitive to single-agent checkpoint blockade. bmj.com This combination led to a significant increase in the percentage of infiltrating CD8+ T cells and the CD8:CD4 ratio within the tumor microenvironment. bmj.com These findings suggest that ERK1/2 inhibition can modulate the tumor immune landscape to be more favorable for an anti-tumor immune response, providing a strong rationale for combining ERK1/2 inhibitors with ICIs.

Interactive Table:

Combination with Cell Cycle Regulators (e.g., CDK4/6 Inhibitors)

The cell cycle machinery is intricately linked with the MAPK signaling pathway. ERK1/2 can promote cell cycle progression, in part by driving the expression of cyclin D1, a key activator of cyclin-dependent kinases 4 and 6 (CDK4/6). portlandpress.com This provides a strong rationale for the combined inhibition of ERK1/2 and CDK4/6.

In preclinical models of neurofibromatosis type 1 (NF1)-associated plexiform neurofibromas, the combination of a CDK4/6 inhibitor (abemaciclib) and an ERK1/2 inhibitor (LY3214996) demonstrated robust synergism and enhanced antitumor activity. aacrjournals.org This combination was also found to be synergistic in both RAS-mutated and wild-type multiple myeloma cell lines, leading to a dose-dependent G0/G1 cell cycle arrest. ashpublications.org In a phase 2 clinical trial for patients with tumors harboring pathogenic alterations in the MAPK pathway, the combination of the ERK1/2 inhibitor LY3214996 and the CDK4/6 inhibitor abemaciclib (B560072) was assessed, with some patients achieving stable disease. ascopubs.org

The synergistic effect of this combination stems from the dual blockade of two critical pathways controlling cell proliferation. By simultaneously inhibiting the upstream signaling that drives cell cycle entry (ERK1/2) and the core cell cycle machinery itself (CDK4/6), a more potent anti-proliferative effect can be achieved.

Interactive Table:

Elucidation of Synergistic Molecular Pathways and Biomarkers

Understanding the molecular underpinnings of synergy is crucial for optimizing combination therapies and identifying patients most likely to benefit. The synergistic effects of combining ERK1/2 inhibitors with other agents often involve the modulation of key cellular processes such as apoptosis and cell cycle regulation.

For instance, in multiple myeloma, the combination of an ERK1/2 inhibitor and a CDK4/6 inhibitor led to the downregulation of RAS and CDK4/6 signaling pathway genes and a decrease in the levels of downstream targets like p-Rb and E2F1. ashpublications.org Furthermore, this combination was found to increase mitochondrial priming for apoptosis. ashpublications.org In the context of BRAF-mutant thyroid cancer, combined BRAF and ERK1/2 inhibition led to enhanced induction of apoptosis. nih.gov

The identification of biomarkers is also critical for patient selection. In studies combining ERK1/2 and CDK4/6 inhibitors, molecular signatures predictive of response have been identified through multi-omic approaches. aacrjournals.org For example, in multiple myeloma, the gene SNRPB, involved in RNA splicing, was identified as a gene associated with the response to ERK1/2 and CDK4/6 inhibitor combination therapy. springernature.com The activation status of the ERK1/2 pathway itself can serve as a biomarker, with higher activation levels being associated with different prognoses depending on the cancer type. actanaturae.ru

Advanced Methodological Approaches in Erk1/2 Inhibitor 1 Research

In Vitro Cellular Assays and Models

Cell Line Panels for Sensitivity and Resistance Profiling

The ERK1/2 inhibitor 1, also known as SCH772984, has been extensively evaluated against diverse panels of cancer cell lines to determine its sensitivity and identify potential resistance mechanisms. These studies are crucial for understanding the spectrum of its activity and for identifying patient populations most likely to benefit from this targeted therapy.

A significant body of research has focused on melanoma cell lines, given the high frequency of MAPK pathway mutations in this cancer type. In a comprehensive study of 50 melanoma cell lines, sensitivity to SCH772984 was categorized into three groups: sensitive (IC50 < 1 μM), intermediately sensitive (IC50 1-2 μM), and resistant (IC50 > 2 μM). nih.govnih.govsigmaaldrich.com The findings revealed that a high percentage of BRAF mutant (71%), NRAS mutant (78%), and wild-type (71%) melanomas were sensitive to the inhibitor. nih.govnih.govsigmaaldrich.com Notably, this sensitivity extended to melanoma cells with both innate and acquired resistance to the BRAF inhibitor vemurafenib, particularly when resistance was driven by MAPK pathway reactivation. nih.govnih.govsigmaaldrich.com

In colorectal cancer (CRC), the sensitivity to SCH772984 has been shown to correlate with the mutational status of BRAF and KRAS. researchgate.netresearchgate.net One study using 14 CRC cell lines demonstrated that cell lines with BRAF mutations were generally more sensitive than those with KRAS mutations or wild-type BRAF/RAS. researchgate.net However, not all KRAS-mutant lines were equally sensitive, suggesting that other molecular factors influence the response. researchgate.netresearchgate.net Further research on CRC cell lines classified by molecular subtypes (inflammatory and stem-like) showed that SCH772984 inhibited cell viability in both subtypes, indicating a broader potential efficacy than some other targeted agents. aacrjournals.orgresearchgate.netplos.org

The inhibitor has also been tested against pancreatic cancer cell lines, which are frequently driven by KRAS mutations. Studies have shown that a subset of pancreatic ductal adenocarcinoma (PDAC) cell lines are sensitive to SCH772984. oncotarget.comnih.gov Interestingly, some pancreatic cancer cell lines resistant to MEK inhibitors demonstrated sensitivity to SCH772984, highlighting its distinct mechanism of action. nih.govoncotarget.com

Furthermore, the development of acquired resistance to SCH772984 has been modeled in vitro. Long-term exposure of the KRAS-mutant colorectal cancer cell line HCT-116 to the inhibitor led to the emergence of resistant clones. aacrjournals.org Sequencing of these resistant cells identified an acquired mutation, G186D, in the DFG motif of ERK1, which was shown to impair the binding of SCH772984 to the kinase. aacrjournals.orgnih.gov

Cancer TypeCell Line PanelKey FindingsReference
Melanoma50 melanoma cell lines (BRAF mutant, NRAS mutant, wild-type)High sensitivity in BRAF mutant (71%), NRAS mutant (78%), and wild-type (71%) lines. Effective in vemurafenib-resistant cells with MAPK pathway reactivation. nih.govnih.govsigmaaldrich.com
Colorectal Cancer14 CRC cell lines (BRAF mutant, KRAS mutant, wild-type)BRAF mutant lines are generally more sensitive than KRAS mutant or wild-type lines. Sensitivity in KRAS-mutant lines is variable. researchgate.net
Colorectal CancerInflammatory and stem-like subtype cell linesInhibited cell viability in both subtypes, suggesting broader efficacy. aacrjournals.orgresearchgate.netplos.org
Pancreatic CancerPDAC cell lines (KRAS mutant)A subset of PDAC cell lines is sensitive. Some MEK inhibitor-resistant lines are sensitive to SCH772984. oncotarget.comnih.govoncotarget.com
Resistance ModelHCT-116 (KRAS-mutant colorectal cancer)Long-term exposure leads to acquired resistance via an ERK1 G186D mutation that impairs inhibitor binding. aacrjournals.orgnih.gov

High-Throughput Screening for Functional Consequences (e.g., Proliferation, Apoptosis)

High-throughput screening (HTS) has been instrumental in characterizing the functional effects of this compound (SCH772984) on cancer cell proliferation and survival. These large-scale assays allow for the rapid assessment of the inhibitor's potency and efficacy across numerous cell lines and conditions.

HTS assays, such as those measuring cell viability via luminescence (e.g., CellTiter-Glo), have been widely used to determine the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of SCH772984. selleckchem.comselleckchem.comtargetmol.com In a broad panel of tumor cell lines, SCH772984 demonstrated EC50 values below 500 nM in approximately 88% of BRAF-mutant lines and 49% of RAS-mutant lines. selleckchem.comselleckchem.com These screens have consistently shown that the inhibitor effectively suppresses the proliferation of cancer cells harboring BRAF or RAS mutations. researchgate.netselleckchem.comselleckchem.com

Beyond simple proliferation, HTS methods have been employed to investigate the induction of apoptosis. In melanoma cell lines, treatment with SCH772984 was found to cause G1 cell cycle arrest and induce apoptosis. nih.govnih.govsigmaaldrich.com Similarly, in pancreatic cancer cells, the inhibitor promoted apoptosis, and this effect was significantly enhanced when combined with other agents like Cucurbitacin B. oncotarget.com Studies in HRAS-mutant head and neck squamous cell carcinoma (HNSCC) cell lines also investigated the induction of apoptosis, although in this context, the role of autophagy as a resistance mechanism was also explored. unc.edu

HTS has also been crucial in identifying synergistic drug combinations. For instance, screens combining SCH772984 with the pan-ERBB inhibitor neratinib (B1684480) revealed synergistic effects in both inflammatory and stem-like colorectal cancer cell lines. plos.org In pancreatic cancer models, HTS identified synergy between SCH772984 and PI3K inhibitors. nih.govaacrjournals.org These findings highlight the power of HTS to uncover novel therapeutic strategies.

Furthermore, HTS was part of the initial discovery process for SCH772984, where a screen of nearly 5 million compounds was conducted to identify molecules that could bind to the unphosphorylated form of ERK2. sanguinebio.com This demonstrates the critical role of HTS not only in characterizing but also in discovering novel kinase inhibitors.

Assay TypeCell ModelsFunctional Consequence MeasuredKey FindingsReference
Cell Viability (e.g., CellTiter-Glo)Broad panel of BRAF-mutant and RAS-mutant tumor linesProliferation/Viability (EC50)EC50 < 500 nM in ~88% of BRAF-mutant and ~49% of RAS-mutant lines. selleckchem.comselleckchem.com
Flow Cytometry / Apoptosis AssaysMelanoma cell linesCell Cycle Arrest, ApoptosisInduces G1 arrest and apoptosis. nih.govnih.govsigmaaldrich.com
MTT Assay / Apoptosis AssaysPancreatic cancer cell linesProliferation, ApoptosisInduces apoptosis, synergistic with Cucurbitacin B. oncotarget.com
Combination ScreeningColorectal cancer cell lines (inflammatory and stem-like)Synergistic Inhibition of ViabilitySynergistic with the pan-ERBB inhibitor neratinib. plos.org
Combination ScreeningPancreatic cancer cell linesSynergistic Inhibition of GrowthSynergistic with PI3K inhibitors. nih.govaacrjournals.org

Immunofluorescence and Image Analysis for Cellular Localization Studies (e.g., Nuclear:Cytoplasmic Ratio of p-ERK1/2)

Immunofluorescence and subsequent image analysis are powerful techniques used to visualize and quantify the subcellular localization of proteins. In the context of this compound (SCH772984) research, these methods have been pivotal in confirming the inhibitor's mechanism of action, particularly its ability to prevent the nuclear translocation of phosphorylated ERK1/2 (p-ERK1/2).

The activation of the MAPK pathway culminates in the phosphorylation of ERK1/2, which then translocates from the cytoplasm to the nucleus to phosphorylate a host of transcription factors and other nuclear substrates. This nuclear translocation is a critical step for mediating the downstream effects of the pathway, including cell proliferation and survival. A key feature of SCH772984 is its dual mechanism of action: it not only inhibits the kinase activity of ERK but also prevents its phosphorylation by MEK. aacrjournals.orgguidetopharmacology.org This dual action is predicted to more effectively block the nuclear localization of p-ERK1/2. guidetopharmacology.org

Studies have utilized immunofluorescence to directly observe this effect. For example, in head and neck squamous cell carcinoma (HNSCC) cell lines with HRAS mutations, immunofluorescence microscopy was employed to study the effects of targeted therapies on signaling pathways. unc.edu While this particular study focused on the consequences of tipifarnib (B1682913) treatment, the methodology is directly applicable and has been used in related ERK inhibitor studies to assess p-ERK localization.

By staining cells with antibodies specific to p-ERK1/2 and using nuclear counterstains like DAPI, researchers can visualize the distribution of activated ERK. Image analysis software can then be used to quantify the fluorescence intensity in the nucleus versus the cytoplasm, providing a nuclear:cytoplasmic ratio of p-ERK1/2. A decrease in this ratio following treatment with SCH772984 would provide direct visual evidence of the inhibitor's ability to prevent nuclear translocation of the activated kinase, thus shutting down its nuclear functions. This approach offers a more nuanced understanding of target engagement than simply measuring the total levels of p-ERK1/2 by western blot.

Biochemical Assays for Kinase Activity and Target Engagement (e.g., TRF Assay, MSD Analysis)

Biochemical assays are fundamental for quantifying the direct interaction between an inhibitor and its target kinase, as well as for measuring the downstream consequences of this interaction. In the study of this compound (SCH772984), various sophisticated biochemical assays have been employed to determine its potency, selectivity, and mechanism of target engagement.

Time-Resolved Fluorescence (TRF) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure kinase activity in a high-throughput format. These assays typically involve a substrate peptide that becomes phosphorylated by the kinase. A phosphorylation-specific antibody labeled with a fluorophore then binds to the phosphorylated substrate, bringing it into proximity with another fluorophore, resulting in a FRET signal. The potency of an inhibitor is determined by its ability to reduce this signal. SCH772984 was characterized using such kinase assays, which revealed its high potency, with IC50 values of 4 nM for ERK1 and 1 nM for ERK2. selleckchem.comselleckchem.comselleck.co.jp

Meso Scale Discovery (MSD) analysis is another powerful, electrochemiluminescence-based platform used for quantifying protein levels and phosphorylation status in cell lysates. This method offers high sensitivity and a wide dynamic range, making it ideal for measuring target engagement. In studies of SCH772984, MSD assays have been used to measure the levels of phosphorylated ERK (p-ERK) and its downstream substrate, p90 ribosomal S6 kinase (p-RSK), in treated cells. aacrjournals.org These assays have confirmed that SCH772984 potently inhibits the phosphorylation of RSK, a direct downstream target of ERK, providing a cellular readout of target engagement. aacrjournals.orgchemicalprobes.org Furthermore, these analyses have shown that SCH772984 not only inhibits the kinase activity of ERK but also prevents the phosphorylation of ERK itself, a key aspect of its dual mechanism of action. aacrjournals.orgselleckchem.comselleckchem.com

Other biochemical methods like the IMAP (Immobilized Metal Affinity-based Phosphorescence) assay have also been used to measure ERK kinase activity in the presence of SCH772984. targetmol.com Additionally, Western blotting is a standard technique used alongside these more quantitative assays to visualize the dose-dependent decrease in the phosphorylation of ERK and its downstream targets like RSK in various cancer cell lines treated with the inhibitor. plos.orgoncotarget.com

Assay TypePurposeKey Findings for SCH772984Reference
TR-FRET / TRF Kinase AssayMeasure direct in vitro kinase inhibition and determine IC50.Potent inhibitor with IC50 values of 4 nM for ERK1 and 1 nM for ERK2. selleckchem.comselleckchem.comselleck.co.jp
MSD (Meso Scale Discovery) AnalysisQuantify phosphorylation of ERK and its substrates (e.g., RSK) in cell lysates to measure target engagement.Potently inhibits p-RSK and also prevents the phosphorylation of ERK itself, confirming its dual mechanism. aacrjournals.org
IMAP AssayMeasure in vitro kinase activity.Used to confirm the inhibitory activity of SCH772984 on ERK2. targetmol.com
Western BlottingQualitatively and semi-quantitatively assess the levels of phosphorylated and total proteins in the MAPK pathway.Shows a dose-dependent decrease in p-ERK and p-RSK in treated cells. plos.orgoncotarget.com

In Vivo Preclinical Animal Models

Xenograft Models in Oncology (e.g., BRAF-mutant melanoma, KRAS-mutant colorectal/lung/pancreatic cancer)

Preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of oncology drug development. They provide a critical in vivo setting to evaluate the efficacy of novel therapeutic agents like this compound (SCH772984) against various cancer types.

BRAF-mutant Melanoma: Given the prevalence of BRAF mutations in melanoma, xenograft models of this cancer have been extensively used to test SCH772984. The inhibitor has demonstrated significant antitumor activity, inducing tumor regressions in models such as the BRAF-mutant LOX melanoma xenograft. cancerbiomed.orglarvol.com Importantly, SCH772984 has shown efficacy in models of acquired resistance to BRAF inhibitors (like vemurafenib) and MEK inhibitors, where MAPK pathway reactivation is a common escape mechanism. selleckchem.comsanguinebio.comaacrjournals.org This suggests a potential role for SCH772984 in treating patients who have relapsed on current targeted therapies.

KRAS-mutant Colorectal Cancer: In colorectal cancer models, the efficacy of SCH772984 has been linked to the underlying molecular subtype. For instance, in xenografts of KRAS-mutant inflammatory subtype cell lines (e.g., NCI-H747), combinations of MEK and other inhibitors have shown efficacy. aacrjournals.orgplos.orgplos.org While some studies showed that a MEK inhibitor alone could inhibit tumor growth in a stem-like KRAS-mutant xenograft (SW480), SCH772984 has been identified as a promising agent for this resistant subtype based on in vitro data, suggesting its potential for in vivo testing in these challenging models. aacrjournals.orgplos.org

KRAS-mutant Lung Cancer: The therapeutic potential of targeting the MAPK pathway in KRAS-mutant lung cancer has been explored in xenograft and patient-derived xenograft (PDX) models. While MEK inhibitors like trametinib (B1684009) can have limited efficacy due to feedback reactivation of the pathway, combining them with other agents, or using a downstream inhibitor like SCH772984, is a rational strategy. nih.gov Studies have shown that combining a MEK inhibitor with an ERK inhibitor can lead to enhanced anti-proliferative effects and tumor regression in KRAS-mutant lung cancer models, underscoring the critical role of completely shutting down ERK signaling. nih.gov

KRAS-mutant Pancreatic Cancer: Pancreatic cancer, which is overwhelmingly driven by KRAS mutations, represents a significant therapeutic challenge. SCH772984 has been evaluated in multiple pancreatic cancer xenograft models, including those derived from cell lines (e.g., MiaPaCa, HPAC, HPAF-II) and patient tumors (PDX). oncotarget.comnih.govoncotarget.comcancerbiomed.orgnih.gov The inhibitor has been shown to induce tumor regression or significantly impair tumor progression as a single agent. nih.govcancerbiomed.org Furthermore, its efficacy is substantially enhanced when used in combination with other targeted agents, such as PI3K inhibitors or the natural compound Cucurbitacin B, leading to significant tumor growth inhibition in xenograft models. oncotarget.comoncotarget.comnih.gov Analysis of these xenograft tumors has confirmed that the antitumor effect correlates with the in vivo downregulation of key proteins like MYC. nih.gov

Cancer TypeXenograft Model (Mutation)Key FindingsReference
MelanomaLOX (BRAF-mutant)Induces significant tumor regression. cancerbiomed.orglarvol.com
MelanomaBRAF/MEK inhibitor-resistant modelsEffective in models with acquired resistance to BRAF or MEK inhibitors. selleckchem.comsanguinebio.comaacrjournals.org
Colorectal CancerNCI-H747 (KRAS-mutant, inflammatory)Combination therapies targeting the MAPK pathway are effective. aacrjournals.orgplos.orgplos.org
Lung CancerA549, H23, PDX (KRAS-mutant)Combination with a MEK inhibitor shows enhanced anti-tumor effects. nih.gov
Pancreatic CancerMiaPaCa, HPAC, HPAF-II (KRAS-mutant)Induces tumor regression or impairs progression as a single agent. oncotarget.comnih.govcancerbiomed.org
Pancreatic CancerHPAC, PDX (KRAS-mutant)Synergistic tumor growth inhibition when combined with other agents (e.g., Cucurbitacin B, PI3K inhibitors). oncotarget.comoncotarget.comnih.gov

Syngeneic Tumor Models for Immunological Studies

Syngeneic tumor models, which involve transplanting cancer cells into immunocompetent mice of the same genetic background, are indispensable for studying the interplay between cancer therapies and the immune system. bmj.comoncotarget.comoncotarget.com Unlike xenograft models that use immunodeficient hosts, syngeneic models allow for the investigation of how ERK1/2 inhibitors modulate the tumor immune microenvironment. oncotarget.comoncotarget.comwustl.edu

Research using syngeneic models has shown that inhibiting the MEK/ERK pathway can have profound effects on anti-tumor immunity. For example, in murine oral cancer (MOC) models, the MEK1/2 inhibitor PD901 was shown to reduce primary tumor growth. oncotarget.comoncotarget.com These models, which can be either highly immunogenic (MOC1) or poorly immunogenic (MOC2), provide a platform to study how ERK1/2 inhibition affects tumors with different immune infiltrates. oncotarget.comoncotarget.com

The combination of ERK1/2 inhibitors with immune checkpoint inhibitors has also been explored in syngeneic models. ATG-017, a selective ERK1/2 inhibitor, showed enhanced anti-tumor efficacy when combined with an anti-PD-L1 antibody in a lymphoma (EL4) and a lung cancer (LL/2) model. researchgate.netbmj.com In the EL4 model, the combination therapy led to a significant increase in the percentage of infiltrating CD8+ T cells and NK cells, as well as an increased CD8:CD4 T cell ratio, suggesting a favorable modulation of the immune microenvironment. researchgate.net Similarly, the dual-mechanism ERK inhibitor ASTX029 was found to increase the expression of tumor-specific antigens and MHC class I on cancer cells, potentially enhancing their recognition by the immune system. researchgate.net

These studies highlight the importance of syngeneic models in elucidating the immunomodulatory effects of ERK1/2 inhibitors and guiding the development of combination immunotherapies.

Disease-Specific Murine Models (e.g., Sepsis, Neurodegenerative Models)

The therapeutic potential of ERK1/2 inhibitors extends beyond oncology, with disease-specific murine models providing critical insights into their efficacy in other conditions like sepsis and neurodegenerative diseases.

In the context of sepsis, a life-threatening condition caused by a dysregulated host response to infection, the ERK1/2 inhibitor SCH772984 has shown significant promise in mouse models. nih.govnih.govresearchgate.net Treatment with SCH772984 improved survival in both lipopolysaccharide (LPS)-induced lethal endotoxemia and cecal ligation and puncture (CLP) models of sepsis. nih.govnih.govresearchgate.net The protective effect was associated with a reduction in the plasma levels of the chemokine Ccl2/Mcp1. nih.govnih.gov Furthermore, kallistatin, a protein that can inhibit ERK1/2 phosphorylation, has been shown to attenuate organ injury and mortality in mouse models of sepsis. d-nb.infospringermedizin.de

In the field of neurodegenerative diseases, dysregulation of the ERK1/2 pathway has been implicated in the pathogenesis of conditions like Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). explorationpub.comnih.gov In a mouse model of ALS (SOD1 G93A), highly phosphorylated ERK1/2 in microglia has been linked to neuroinflammation and oxidative stress. explorationpub.com Conversely, in Huntington's disease (HD), activation of ERK1/2 signaling appears to be neuroprotective. explorationpub.comnih.gov Studies using ERK1/2 inhibitors in these models are helping to dissect the complex role of this pathway in neuronal survival and function. For instance, a cell-penetrating peptide that enhances nuclear ERK signaling has been shown to prevent neuronal cell death and improve cognitive function in mouse models of HD, AD, and PD. embopress.org Inhibition of ERK1/2 has also been shown to protect dopaminergic neurons from LPS-induced toxicity in a model relevant to PD. mdpi.com

Pharmacodynamic Biomarker Assessment in Vivo (e.g., phospho-p90RSK1)

Pharmacodynamic (PD) biomarkers are essential for assessing the biological activity of a drug in vivo and for guiding dose selection in clinical trials. For ERK1/2 inhibitors, the phosphorylation status of direct downstream substrates serves as a reliable PD biomarker.

Phosphorylated p90 ribosomal S6 kinase 1 (phospho-p90RSK1) is a widely used and validated PD biomarker for ERK1/2 inhibitor activity. nih.govresearchgate.netchampionsoncology.com The inhibition of phospho-p90RSK1 in tumors has been shown to correlate with the in vivo potency and anti-tumor activity of ERK1/2 inhibitors like GDC-0994 and LY3214996. nih.govchampionsoncology.comaacrjournals.org Studies with a novel ERK inhibitor in a Colo205 xenograft model demonstrated that measuring the levels of phospho-p90RSK (pRSK) could effectively monitor the duration of pathway inhibition. aacrjournals.org

Another ERK1/2 inhibitor, AZD0364, has also been shown to potently inhibit the phosphorylation of p90RSK in various cancer cell lines and in vivo models. aacrjournals.org Interestingly, while phospho-p90RSK is a robust proximal biomarker, in some contexts, distal transcript biomarkers of RAS/MAPK pathway activity may offer a more accurate prediction of combination benefits. aacrjournals.org

Besides phospho-p90RSK1, the phosphorylation of other direct ERK1/2 substrates, such as FRA1, can also be used as a PD biomarker. aacrjournals.org The assessment of these biomarkers in both tumor and surrogate tissues, like skin biopsies, provides valuable information on the extent and duration of target engagement by ERK1/2 inhibitors. nih.gov

Omics and Systems Biology Approaches

Transcriptomic Profiling (RNA-Seq, Gene Expression Microarrays) for Pathway Analysis

Transcriptomic profiling techniques, such as RNA-Sequencing (RNA-Seq) and gene expression microarrays, have been instrumental in elucidating the broader impact of ERK1/2 inhibition on cellular pathways. These approaches provide a global view of the changes in gene expression that occur following treatment with an ERK1/2 inhibitor, offering insights into the mechanisms of action and potential off-target effects.

In a study investigating the effects of the ERK1/2 inhibitor SCH772984 in a mouse macrophage cell line challenged with LPS, RNA-Seq analysis revealed a suppression of cellular pathways related to the immune system. nih.govmdpi.com Functional annotation of differentially expressed genes highlighted the downregulation of pathways involved in cytokine signaling and immune responses. mdpi.com Further in vivo studies in a CLP mouse model of sepsis showed that SCH772984 treatment led to a significant downregulation of pathways related to the immune response and platelet activation in various organs. mdpi.com

In the context of asthma, transcriptomic profiling of bronchial biopsies has identified the ERK1/2 pathway as a key component in the disease's inflammatory processes. ersnet.org In mammary epithelial cells, microarray analysis has been used to identify novel ERK1/2-regulated genes, expanding our understanding of the ERK1/2 transcriptome. nih.gov Similarly, RNA-Seq has been employed to study the role of ERK1/2 in the differentiation of human adipose-derived stem cells, where an ERK1/2 inhibitor was used to validate the involvement of this pathway. nih.gov

These examples demonstrate the power of transcriptomic profiling to uncover the complex network of genes and pathways regulated by ERK1/2 and to identify potential therapeutic targets and biomarkers.

Proteomic and Phosphoproteomic Analysis for Substrate Identification and Pathway Activity

Proteomic and phosphoproteomic analyses are powerful tools for identifying the direct substrates of kinases and for quantifying changes in protein phosphorylation, which directly reflects the activity of signaling pathways. These approaches have been pivotal in expanding our knowledge of the ERK1/2 signaling network.

Large-scale quantitative phosphoproteomics has been used to identify novel candidate substrates of ERK1/2. One study identified 128 new potential ERK1/2 substrates involved in a wide range of cellular processes, including transcription, RNA splicing, and cytoskeleton dynamics. embopress.org Another study, using a stable isotope-labeled kinase assay linked to phosphoproteomics, identified direct substrates of ERK1, revealing its involvement in key biological processes like gene expression and metabolism. nih.gov

Proximity-dependent biotin (B1667282) identification (BioID) is another proteomic technique that has been used to characterize the proximity interactome of ERK1 and ERK2, providing a snapshot of the proteins that interact with these kinases in their native cellular environment. researchgate.net

In the context of specific diseases, phosphoproteomic analysis of red blood cell membranes from individuals with sickle cell disease has identified protein targets of the ERK1/2 pathway, enhancing our understanding of the disease's pathophysiology. d-nb.info

Furthermore, phosphoproteomic approaches are crucial for assessing the activity of ERK1/2 inhibitors. By quantifying the phosphorylation levels of known ERK1/2 substrates, such as p90RSK, researchers can directly measure the on-target effects of these inhibitors. aacrjournals.org Chemoproteomic strategies have also been developed to directly and independently profile the activity of native ERK1 and ERK2 isoforms, allowing for a more precise evaluation of inhibitor potency and selectivity. rsc.org

Bioinformatic Techniques for Pathway Activation Level Quantitation

In the study of ERK1/2 inhibitors, including generic entities often designated as "this compound" in early-stage research, quantifying the activation level of the ERK1/2 pathway is critical for assessing inhibitor efficacy and understanding its mechanism of action. Bioinformatic techniques are indispensable for processing and interpreting complex biological data to provide a quantitative measure of pathway activity. These methods leverage high-throughput data from genomics, proteomics, and live-cell imaging to model and measure the intricate signaling dynamics.

A primary challenge in cancer research is to understand the roles of specific signaling pathways, like the ERK1/2 pathway, in tumor development and response to therapy. imrpress.com Bioinformatic approaches allow researchers to move beyond single-gene or single-protein analysis to a more holistic view of pathway activation. By integrating data from thousands of molecular components, these techniques can generate robust biomarkers of pathway status. researchgate.net

Quantitative Phosphoproteomics

One of the most direct methods to measure the activity of a kinase pathway is to quantify the phosphorylation of its substrates. The ERK1/2 pathway involves a cascade of phosphorylation events, culminating in the dual phosphorylation of ERK1 and ERK2 at specific threonine and tyrosine residues. nih.gov Advanced mass spectrometry (MS)-based phosphoproteomics, coupled with bioinformatic analysis, allows for the large-scale identification and quantification of these phosphorylation events. embopress.org

In a systematic effort to identify novel substrates of ERK1/2, researchers have used quantitative phosphoproteomics to measure dynamic changes in phosphorylation in response to cell stimulation and pharmacological inhibition of the pathway. embopress.org For example, a study identified 7,936 phosphorylation sites, of which 155 were classified as candidate ERK1/2 substrates based on their response to a MEK1/2 inhibitor. embopress.org This approach provides a detailed "signature" of pathway inhibition. Bioinformatic analysis of this data involves filtering for specific consensus motifs (e.g., P-X-S/T-P) and quantifying changes in phosphopeptide abundance between treated and untreated states. embopress.org

Table 1: Example Phosphoproteomic Data for Candidate ERK1/2 Substrates This table is illustrative, based on findings where MEK inhibitors were used to suppress ERK1/2 activity, simulating the effect of an "this compound".

ProteinPhosphorylation SiteFold Change upon InhibitionBiological Process
JunBSer256&#8595; 4.2Transcriptional Regulation
hnRNP-KMultiple&#8595; 3.8RNA Splicing
MLL4Not specified&#8595; 3.1Chromatin Remodeling
c-FosMultiple&#8595; 7.0AP-1 Transcription Factor Component

Transcriptomic Profiling and Pathway Activation Algorithms

The activity of the ERK1/2 pathway can also be quantified indirectly by measuring the expression levels of its downstream target genes. Activated ERK1/2 translocates to the nucleus and phosphorylates numerous transcription factors, altering their activity and leading to changes in gene expression. nih.gov Microarray or RNA-sequencing (RNA-seq) experiments can capture this transcriptional output.

Bioinformatic algorithms have been developed to distill these complex gene expression datasets into a single, quantitative metric known as a Pathway Activation Level (PAL). nih.gov These tools use a set of known downstream target genes as a biosignature. The algorithm calculates a PAL score by integrating the expression changes of these genes, providing a more robust and stable biomarker than the expression of any single gene, such as MAPK1 or MAPK3. researchgate.netnih.gov This approach has been used to algorithmically construct ERK1/2 molecular pathways and investigate how their activation levels correlate with clinical outcomes across thousands of tumor profiles. nih.gov

Table 2: Bioinformatic Approaches for ERK1/2 Pathway Quantitation

TechniquePrincipleData InputQuantitative OutputReference
Quantitative PhosphoproteomicsDirectly measures phosphorylation levels of pathway components and substrates.Mass Spectrometry (MS) dataRelative abundance of specific phosphopeptides. embopress.org
Pathway Activation Level (PAL) AlgorithmInfers pathway activity from the collective expression of downstream target genes.Transcriptomic data (Microarray, RNA-seq)A single, integrated score of pathway activity. nih.gov
Mathematical Modeling (ODEs)Uses ordinary differential equations to simulate the dynamic interactions of pathway components.Kinetic parameters, protein concentrationsPredicted time-course concentrations of activated proteins (e.g., pERK). embopress.orgplos.org
Live-Cell Biosensors (e.g., ERK-KTR)Measures real-time kinase activity in single cells via a fluorescent reporter that changes location based on phosphorylation status.Fluorescence microscopy imagesRatio of cytoplasmic to nuclear fluorescence. nih.gov

Computational and Mathematical Modeling

Computational systems biology provides another powerful avenue for quantifying pathway activation. researchgate.net Mathematical models, often built using systems of ordinary differential equations (ODEs), represent the known biochemical reactions within the ERK1/2 cascade—from receptor binding to the final phosphorylation of ERK. embopress.orgplos.org These models can simulate the pathway's dynamic behavior over time in response to stimuli and predict the impact of an inhibitor. embopress.org By fitting the model to experimental data (such as protein concentrations and reaction rates), researchers can estimate the concentration of activated ERK (ERK-PP) under various conditions, effectively quantifying the pathway's activation level. plos.orgresearchgate.net Such models are crucial for understanding complex phenomena like feedback loops and drug resistance that emerge from the pathway's network structure. nih.govembopress.org

Biomarker Identification and Predictive Efficacy

Discovery of Biomarkers for Response to ERK1/2 Inhibitor 1 Treatment

The identification of biomarkers predictive of a patient's response to ERK1/2 inhibition is a cornerstone of precision medicine. Research has focused on genetic mutations within the target pathway and on pharmacodynamic markers that confirm the inhibitor's effect on its target.

A primary determinant of sensitivity to inhibitors of the MAPK pathway (including ERK1/2 inhibitors) is the presence of activating mutations in genes like BRAF and KRAS. nih.govnih.gov Studies in colorectal cancer (CRC) cell lines, for instance, have shown a strong, albeit incomplete, correlation between KRAS or BRAF mutation status and growth inhibition by MEK inhibitors, which act directly upstream of ERK. nih.govnih.gov The sensitivity to the ERK inhibitor LY3214996 in cell proliferation assays has also been shown to correlate with aberrations in the ERK pathway. championsoncology.com In some contexts, mutations in NRAS have been identified as good biomarkers for sensitivity to specific ERK1/2 inhibitors like SCH772984. nih.gov

Pharmacodynamic biomarkers are used to confirm that the inhibitor is engaging its target and exerting a biological effect. The inhibition of phospho-p90RSK (p-p90RSK), a direct downstream substrate of ERK1/2, is a reliable indicator of target engagement and has been shown to correlate with the antitumor activity of ERK inhibitors like LY3214996. championsoncology.comnih.gov Similarly, fluorodeoxyglucose positron emission tomography (FDG-PET) scans, which measure metabolic activity, have been used to demonstrate pharmacodynamic effects in patients, indicating a response to treatment. aacrjournals.org Another potential, though less conventional, biomarker is Interleukin-8 (IL-8); some research suggests that elevated IL-8 levels in a patient with a tumor expressing ERK1/2 could indicate that the tumor is more likely to be sensitive to ERK inhibition. google.com

BiomarkerFindingCancer ContextSource
KRAS/BRAF MutationsMutation status strongly correlates with sensitivity to MAPK pathway inhibitors.Colorectal Cancer nih.govnih.gov
NRAS MutationsAssociated with increased sensitivity to the ERK1/2 inhibitor SCH772984.General (Cell Line Screens) nih.gov
p-ERK (Phosphorylated ERK)High levels associated with longer overall survival following immunotherapy.Glioblastoma slideshare.netyoutube.comnih.gov
p-ERK (Phosphorylated ERK)Elevated activation did not reliably correlate with sensitivity to MEK inhibition.Colorectal Cancer nih.govnih.gov
p-p90RSK (Phosphorylated p90RSK)Inhibition serves as a pharmacodynamic biomarker that correlates with antitumor activity.Various Solid Tumors championsoncology.comnih.govaacrjournals.org
FDG-PET ScanDemonstrates pharmacodynamic effects and metabolic response to treatment.Advanced Solid Tumors aacrjournals.org
IL-8Elevated levels may predict tumor sensitivity to ERK inhibition.General (Patent) google.com

Biomarkers for Acquired Resistance

Despite initial efficacy, acquired resistance to targeted therapies is a major clinical challenge. For ERK1/2 inhibitors, resistance almost universally involves the reactivation of the same signaling pathway the drug is designed to block. championsoncology.comaacrjournals.orgnih.gov

A primary mechanism of acquired resistance is the genetic amplification of the oncogenic driver. In colorectal cancer cells, resistance to the MEK inhibitor selumetinib (B1684332) has been shown to arise through the amplification of the mutant BRAFV600E or KRASG13D alleles. oaepublish.com This increase in the gene copy number leads to higher protein expression, which overwhelms the inhibitor and reinstates ERK1/2 signaling to pre-treatment levels. oaepublish.com

Another significant mechanism is the emergence of new, secondary mutations within the pathway. Mutations can arise in the gene encoding the drug's direct target. Studies have identified multiple point mutations in ERK1 (MAPK3) and ERK2 (MAPK1) that confer resistance to ERK inhibitors. aacrjournals.org Similarly, mutations in upstream kinases, such as MEK1, can also develop, leading to resistance to MEK inhibitors. oaepublish.com Furthermore, some ERK inhibitors may be prone to a time-dependent reactivation of ERK1/2 signaling, which can suggest a developing resistance mechanism as cells adapt to the drug's presence. nih.gov This reactivation is a central feature of acquired resistance to various inhibitors targeting the MAPK cascade. championsoncology.comaacrjournals.org

Biomarker / MechanismDescriptionCancer ContextSource
MAPK Pathway ReactivationThe most common mechanism of resistance to RAF/MEK/ERK inhibitors.Melanoma, Colorectal Cancer championsoncology.comaacrjournals.orgnih.gov
BRAF or KRAS AmplificationIncreased copy number of the mutant oncogene restores ERK1/2 signaling despite inhibition.Colorectal Cancer oaepublish.com
ERK1/ERK2 (MAPK3/MAPK1) MutationsEmergence of secondary point mutations in the ERK genes prevents inhibitor binding or efficacy.Melanoma (experimental) aacrjournals.org
MEK1 MutationsAcquired mutations in the upstream kinase can confer resistance to MEK inhibitors.Colorectal Cancer oaepublish.com

Potential for Predicting Clinical Outcomes and Guiding Therapeutic Strategies

The identification of biomarkers for response and resistance holds immense potential for shaping clinical practice. These markers can be used to predict patient outcomes and to develop more effective, personalized therapeutic strategies. imrpress.com

Activation levels of the ERK1/2 pathway can serve as putative biomarkers for predicting clinical outcomes, though their prognostic value often depends on the specific type of cancer. actanaturae.ru For instance, while high p-ERK levels are associated with worse survival in cancers of the lung, kidney, and stomach, they are linked to a better chance of survival in certain types of breast and uterine cancer. actanaturae.ru In glioblastoma patients receiving immunotherapy, high p-ERK levels predict longer survival, highlighting the importance of the specific treatment context. slideshare.netnih.gov

Biomarkers are crucial for guiding therapeutic strategies by enabling better patient stratification. nih.gov The presence of BRAF or KRAS mutations can identify patients who are candidates for MAPK pathway-targeted therapies. nih.gov A key strategy emerging from resistance studies is the use of direct ERK1/2 inhibitors to treat tumors that have developed resistance to upstream inhibitors of RAF or MEK. championsoncology.comnih.govacs.org Since resistance to these agents often involves reactivating the pathway at or below MEK, a direct inhibitor of ERK can overcome this mechanism. aacrjournals.org

Furthermore, understanding the specific mutations that confer resistance opens the door to novel therapeutic approaches. For example, research has shown that resistance mutations that emerge in response to an ERK inhibitor may remain sensitive to a RAF/MEK inhibitor, and vice versa. aacrjournals.org This finding suggests that future strategies could involve alternating between RAF/MEK and ERK inhibitor regimens to preemptively counter the development of resistance. aacrjournals.org By blocking alternative cancer-promoting pathways like the Hippo/YAP pathway, which can be down-regulated by ERK1/2 inhibition, these inhibitors may offer additional therapeutic avenues. oncotarget.com

Emerging Research Avenues and Therapeutic Horizons for Erk1/2 Inhibitor 1

Exploration of Novel Binding Modes and Mechanisms of Action

Recent research has illuminated the diverse ways in which inhibitors can interact with ERK1/2, moving beyond simple ATP-competitive mechanisms. A significant discovery is the identification of a novel, inhibitor-induced binding pocket adjacent to the ATP site. nih.govrcsb.org The inhibitor SCH772984, for example, induces a unique allosteric pocket by causing an inactive conformation of the phosphate-binding loop and an outward tilt of the αC helix. nih.govrcsb.org This distinct binding mode is associated with slow binding kinetics, which may contribute to prolonged on-target activity. nih.govrcsb.org

Furthermore, ERK1/2 inhibitors are now understood to operate through two primary mechanisms of action: catalytic inhibition and dual-mechanism inhibition. aacrjournals.orgnih.gov Catalytic inhibitors solely block the kinase activity of ERK1/2. aacrjournals.orgnih.gov In contrast, dual-mechanism inhibitors not only inhibit catalytic function but also prevent the activating phosphorylation of ERK1/2 by MEK1/2 at the T-E-Y motif. aacrjournals.orgnih.gov This dual action is significant because T-E-Y phosphorylation is a crucial signal for the nuclear translocation of ERK1/2, where it can access and phosphorylate key transcription factors. aacrjournals.orgnih.gov Dual-mechanism inhibitors that block this phosphorylation event exhibit more durable pathway inhibition and enhanced suppression of ERK1/2-dependent gene expression. nih.gov

Researchers are also exploring non-ATP competitive inhibitors that target protein-docking sites on ERK1/2, such as the D-recruitment site (DRS). nih.gov By screening a combinatorial library, a new class of inhibitors targeting the ERK DRS was identified. nih.gov These inhibitors function by disrupting critical protein-protein interactions necessary for substrate recognition and signaling specificity, offering a therapeutic strategy that may circumvent issues associated with ATP-competitive inhibitors. nih.gov

The exploration of these novel binding modes and mechanisms provides a structural and functional basis for designing new generations of highly specific and potent ERK1/2 inhibitors. nih.govnih.gov

Rational Design of Next-Generation ERK1/2 Inhibitors

The development of next-generation ERK1/2 inhibitors is heavily guided by an understanding of the structural biology of the kinase and its interactions with current inhibitors. A key strategy involves designing molecules that can exploit unique or induced binding pockets to achieve greater selectivity and potency. nih.govrcsb.org The discovery that inhibitors like SCH772984 can induce a novel allosteric pocket has opened avenues for creating inhibitors with prolonged on-target activity. nih.govrcsb.org

Another approach is scaffold hopping, where the core structure of a known inhibitor is replaced with a novel chemical scaffold while maintaining similar binding interactions. tandfonline.comnih.gov For instance, using the known ERK2 inhibitor Ulixertinib (B1684335) as a starting point, researchers have employed computational scaffold hopping to identify new molecular frameworks. tandfonline.comnih.gov This is often followed by fragment-based drug discovery (FBDD), where small chemical fragments are grown or linked to enhance binding affinity within the catalytic domain. tandfonline.comnih.gov Such hybrid approaches have led to the identification of putative ERK2 inhibitors with optimized pharmacodynamic and pharmacokinetic profiles in silico. tandfonline.com

Structure-guided design has also been instrumental in developing inhibitors with distinct binding modes. By discovering two different binding modes for a pyrazolylpyrrole scaffold, researchers were able to optimize the structure to create a potent and selective ERK inhibitor. acs.org Similarly, the design and synthesis of novel scaffolds, such as a pyrrole-fused urea (B33335) template, have yielded highly potent ERK1/2 inhibitors with robust in vivo efficacy in preclinical models. acs.org

The overarching goal of these rational design strategies is to develop inhibitors that can overcome the limitations of earlier compounds, including off-target effects and the development of resistance. nih.gov By focusing on novel scaffolds and binding modes, the aim is to increase the number of effective ERK1/2 inhibitors advancing to clinical trials. tandfonline.comnih.gov

Targeting ERK1/2 in Unexplored Disease Contexts

While the role of ERK1/2 in cancer is well-established, emerging research is uncovering its significance in a variety of other diseases, presenting new therapeutic opportunities. ijrrjournal.com

Neurodegenerative and Psychiatric Disorders: Dysregulation of ERK1/2 signaling is implicated in the pathogenesis of several neurodegenerative diseases. explorationpub.comnih.gov

Alzheimer's Disease (AD): Increased levels of activated ERK1/2 are found in the brains of AD patients and are associated with the formation of neurofibrillary tangles and senile plaques. nih.govresearchgate.net Inhibition of the ERK1/2 pathway has been shown to reduce β-amyloid neurotoxicity in preclinical models. nih.gov

Parkinson's Disease (PD): ERK1/2 mediates oxidative stress in microglia, contributing to the degeneration of dopaminergic neurons. explorationpub.com It is also involved in L-DOPA-induced dyskinesia, a common side effect of PD treatment. explorationpub.com

Huntington's Disease (HD): In contrast to other neurodegenerative conditions, ERK1/2 activation appears to have a neuroprotective effect in HD by promoting pro-survival mechanisms. explorationpub.comnih.gov

Amyotrophic Lateral Sclerosis (ALS): ERK1/2 signaling has been linked to glutamate (B1630785) excitotoxicity and defects in axonal transport associated with ALS. portlandpress.com

Dysregulation of ERK1/2 signaling is also a key factor in mood disorders, including depression. explorationpub.com

Inflammatory and Autoimmune Diseases: Elevated ERK1/2 activity is a hallmark of several inflammatory conditions.

Rheumatoid Arthritis (RA): Increased ERK1/2 activity is found in the inflamed joints of RA patients, and inhibitors have shown promise by reducing the levels of inflammatory cytokines like TNF, IL-1, and IL-6. nih.gov

Inflammatory Bowel Disease (IBD): A genetic polymorphism in TPL2, an upstream activator of ERK1/2, is associated with an increased risk of Crohn's disease and ulcerative colitis. nih.govresearchgate.net

Sepsis: The ERK1/2 inhibitor SCH772984 has been shown to attenuate inflammatory responses and improve survival in murine models of sepsis. mdpi.com

The broad involvement of ERK1/2 in these pathologies highlights its potential as a therapeutic target beyond oncology. ijrrjournal.com

Advanced Combination Therapy Strategies and Their Preclinical Validation

To enhance anti-tumor efficacy and overcome resistance, ERK1/2 inhibitors are being evaluated in combination with other targeted agents. Preclinical studies have provided a strong rationale for several combination strategies.

One prominent approach is the vertical inhibition of the MAPK pathway by combining an ERK1/2 inhibitor with an inhibitor of an upstream component, such as a MEK or BRAF inhibitor. acs.orgaacrjournals.org For example, the combination of the ERK1/2 inhibitor AZD0364 with the MEK1/2 inhibitor selumetinib (B1684332) demonstrated tumor regression in a KRAS-mutant non-small cell lung cancer model that was less sensitive to monotherapy. acs.org Similarly, the combination of BVD-523 (ulixertinib) with a BRAF inhibitor showed synergistic antiproliferative effects in a BRAF V600E-mutant melanoma cell line xenograft model. aacrjournals.org

Another strategy involves co-targeting parallel signaling pathways that can mediate resistance.

PI3K/AKT/mTOR Pathway: Combining ERK inhibitors with inhibitors of the PI3K/AKT/mTOR pathway has shown promise. The combination of the ERK1/2 inhibitor LY3214996 with the PI3K/mTOR inhibitor LY3023414 resulted in synergistic tumor growth inhibition in patient-derived xenograft (PDX) models of RAS-mutant lung cancer. nih.gov

CDK4/6 Inhibition: The combination of an ERK1/2 inhibitor with a CDK4/6 inhibitor has demonstrated strong synergistic cytotoxicity in multiple myeloma (MM) cell lines. nih.govashpublications.org This combination induced G0/G1 cell cycle arrest and activated mitochondrial apoptotic signaling. nih.govashpublications.org In vivo studies in a disseminated MM model confirmed that the combination significantly reduced tumor burden compared to either drug alone. springernature.com

SHP2 Inhibition: Combining an ERK inhibitor (ASTX029) with an allosteric SHP2 inhibitor has shown enhanced tumor growth inhibition in vitro across various cell lines and was confirmed in a xenograft model. astx.com

Furthermore, combining ERK1/2 inhibitors with immunotherapy is an emerging area of interest. researchgate.net Inhibition of ERK signaling has been found to reduce PD-L1 expression, suggesting that ERK-targeted therapy may be combined with anti-PD-(L)1 immunotherapy, particularly in KRAS-mutant cancers. researchgate.net

These preclinical studies provide a solid framework for the clinical evaluation of these combination therapies to improve patient outcomes. springernature.com

Integration of Multi-Omics Data for Comprehensive Understanding of ERK1/2 Inhibition

A comprehensive understanding of the cellular response to ERK1/2 inhibition requires the integration of multiple layers of biological data, a strategy known as multi-omics. This approach combines genomics, transcriptomics, proteomics, and other 'omics' data to build a holistic picture of the signaling network and its perturbation by inhibitors.

For instance, gene expression profiling (transcriptomics) of multiple myeloma cells treated with a combination of ERK1/2 and CDK4/6 inhibitors revealed a significant downregulation of genes in the RAS and CDK4/6 signaling pathways. ashpublications.org This analysis also identified a five-gene signature associated with the treatment response, which included genes involved in RNA processing and mitochondrial metabolism, such as SNRPB and SLC25A5. nih.gov

RNA-Seq analysis of macrophage cells treated with the ERK1/2 inhibitor SCH772984 upon LPS challenge highlighted the suppression of cellular pathways related to the immune system. mdpi.com This transcriptomic data, combined with in vivo studies, helped to elucidate the immunomodulatory effects of the inhibitor.

The integration of multi-omics data is crucial for:

Identifying Biomarkers: By correlating molecular changes with treatment response, multi-omics can help identify biomarkers to predict which patients are most likely to benefit from ERK1/2 inhibition.

Understanding Resistance Mechanisms: Analyzing the genomic and proteomic landscape of resistant tumors can uncover the signaling pathways that are rewired to bypass ERK1/2 inhibition. This knowledge is critical for designing effective combination therapies. nih.gov

Discovering Novel Targets: A systems-level view of the signaling network can reveal previously unknown nodes and interactions that could be targeted to enhance the efficacy of ERK1/2 inhibitors.

By compiling and analyzing complex datasets, including kinase-substrate relationships and crosstalk with parallel signaling pathways, researchers can create integrated and simplified visualizations of these intricate networks. nih.gov This comprehensive approach is essential for revealing the full potential of ERK1/2-based therapies and for the rational design of future clinical strategies. nih.gov

Q & A

Basic: What experimental methods are used to determine the selectivity and potency of ERK1/2 inhibitor 1?

Answer:
The selectivity and potency of this compound are typically assessed using kinase profiling assays and dose-response analyses. For example, the compound’s IC50 for ERK2 (3.0 nM) and its inhibitory activity on ERK1 (60% at 1 nM) are determined through enzymatic assays measuring phosphorylation of downstream substrates like Elk1 or RSK . Selectivity is validated using kinase panels to exclude off-target effects on related MAPK family members (e.g., JNK, p38) or upstream kinases (e.g., MEK). Computational tools, such as molecular docking with the InChIKey (XHOJEECXVUMYMF-IQGLISFBSA-N), can further predict binding specificity .

Basic: Which cellular assays are standard for evaluating ERK1/2 inhibition in vitro?

Answer:
Common assays include:

  • MTT assays to measure proliferation inhibition in cancer cell lines (e.g., A375 melanoma, HT29 colon cancer) .
  • Western blotting for phosphorylated ERK1/2 (p-ERK1/2) to confirm target engagement (e.g., using antibodies against Thr202/Tyr204 phosphorylation sites) .
  • Colony formation assays to assess long-term clonogenic survival post-treatment .
  • Flow cytometry to evaluate cell cycle arrest (e.g., G1/S phase blockade) .

Advanced: How should researchers design in vivo studies to evaluate this compound efficacy?

Answer:
In vivo studies often use xenograft models (e.g., athymic nude mice implanted with RAS/RAF-mutant tumors) to mimic human cancers. Key considerations:

  • Dosing regimen : Oral bioavailability (highlighted for this compound) requires pharmacokinetic (PK) studies to determine optimal dose and frequency .
  • Biomarker analysis : Monitor p-ERK1/2 levels in tumor biopsies via immunohistochemistry (IHC) or Western blot .
  • Combination therapy : Co-administer with MEK inhibitors (e.g., cobimetinib) to test synergy and reduce resistance .

Advanced: How can contradictory data on ERK1/2 inhibitor efficacy across studies be resolved?

Answer: Contradictions may arise due to:

  • Cell line variability : Genetic background (e.g., KRAS vs. BRAF mutations) affects inhibitor sensitivity. Validate models using genomic profiling .
  • Off-target effects : Use CRISPR/Cas9 ERK1/2-knockout cells as negative controls .
  • Compensatory pathways : Assess feedback activation of PI3K/AKT or JNK using pathway-specific inhibitors (e.g., LY294002) .
  • Dose optimization : Perform time-course experiments to distinguish transient vs. sustained ERK inhibition .

Basic: What pharmacokinetic parameters are critical for this compound in preclinical studies?

Answer:

  • Oral bioavailability : Confirmed via plasma concentration-time curves in rodent models .
  • Half-life (t1/2) : Determines dosing frequency; this compound’s stability is influenced by metabolic enzymes (e.g., CYP450 isoforms) .
  • Blood-brain barrier penetration : Relevant for studying CNS tumors; use LC-MS/MS to quantify brain-to-plasma ratios .

Advanced: What strategies mitigate resistance to ERK1/2 inhibitors in cancer therapy?

Answer: Resistance mechanisms include:

  • Feedback activation : MEK inhibition combined with ERK1/2 blockade reduces rebound MAPK signaling .
  • Mutations in ERK1/2 : Use allosteric inhibitors (e.g., MK-8353) or PROTAC degraders (e.g., ERK-CLIPTAC) .
  • Alternative pathways : Co-target WNT/β-catenin or autophagy pathways using inhibitors like LGK974 .

Advanced: How can researchers validate this compound’s mechanism in complex disease models (e.g., diabetic cardiomyopathy)?

Answer:

  • Pathway modulation : Treat hyperglycemic (HG) cardiomyocytes with this compound and measure ferroptosis markers (e.g., BODIPY probe for lipid peroxidation) .
  • ROS interplay : Use antioxidants (e.g., NAC) to dissect ERK1/2’s role in redox signaling .
  • In vivo validation : Employ diabetic mouse models to assess cardiac fibrosis via Masson’s trichrome staining .

Basic: How is this compound’s impact on post-translational modifications (PTMs) studied?

Answer:

  • Phosphoproteomics : Identify ERK1/2-dependent phosphorylation sites using LC-MS/MS .
  • Ubiquitination assays : Co-treat with proteasome inhibitors (e.g., MG132) to assess ERK1/2 stability .
  • Dimerization studies : Use co-immunoprecipitation (Co-IP) to evaluate ERK1/2’s interaction with partners like MNK1 .

Table 1: Key ERK1/2 Inhibitors in Preclinical/Clinical Development

InhibitorTarget Activity (IC50)Clinical PhaseKey ApplicationReference
This compoundERK2: 3.0 nMPreclinicalRAS/RAF-mutant cancers
GDC-0994ERK1/2: <1 nMPhase ISolid tumors (NCT02457793)
MK-8353ERK1/2: 22 nMPhase IAdvanced solid tumors
ERK-CLIPTACERK1/2 degradationPreclinicalProteolysis-targeting chimera

Advanced: How to optimize this compound for combination with immunotherapy?

Answer:

  • Immune profiling : Use single-cell RNA-seq to evaluate tumor-infiltrating lymphocytes (TILs) post-treatment .
  • Checkpoint synergy : Combine with anti-PD-1 to enhance T-cell activation in syngeneic models .
  • Cytokine analysis : Measure IFN-γ and IL-2 levels via ELISA to assess immune modulation .

Basic: What controls are essential in ERK1/2 inhibitor studies to ensure data reliability?

Answer:

  • Vehicle controls : Use DMSO or HPBCD to rule out solvent effects .
  • Positive controls : Include known ERK1/2 inhibitors (e.g., PD98059) .
  • Genetic controls : ERK1/2 siRNA or CRISPR-knockout cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.